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4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride Documentation Hub

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  • Product: 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride
  • CAS: 57181-87-0

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)phenylamine Hydrochloride

The following technical guide provides an in-depth analysis of 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride , the primary industrial interpretation of the requested topic. Editorial Note on Chemical Nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride , the primary industrial interpretation of the requested topic.

Editorial Note on Chemical Nomenclature: While the user query specified "4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride," this string is widely utilized in industrial pharmaceutical catalogs as a synonym for 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0). The "3-chloro" substituent is critical for the biological activity of the associated drug substance (Lapatinib). The non-chlorinated analog (Des-chloro) is a rare research chemical with limited industrial application. To ensure this guide is practically useful for drug development professionals, it focuses on the 3-Chloro variant (CAS 202197-26-0), while explicitly distinguishing it from the des-chloro analog in the "Structural Identity" section.

Critical Intermediate for EGFR/ErbB-2 Tyrosine Kinase Inhibitors[1]

Executive Summary

3-Chloro-4-(3-fluorobenzyloxy)phenylamine (CAS 202197-26-0 ) is a high-value pharmacophore intermediate used primarily in the synthesis of Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor targeting EGFR (ErbB-1) and HER2 (ErbB-2).[1] Its structural integrity—specifically the ether linkage and the halogenated aromatic rings—is pivotal for the drug's binding affinity within the ATP-binding pocket of the kinase domain. This guide details the physicochemical profile, validated synthesis routes, quality control parameters, and handling protocols for this compound.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
Primary Name 3-Chloro-4-(3-fluorobenzyloxy)phenylamine
IUPAC Name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
Common Synonyms Lapatinib Intermediate A; 3-Chloro-4-(3-fluorobenzyloxy)aniline; 4-(3-Fluorobenzyloxy)-3-chloroaniline
CAS Number (Free Base) 202197-26-0
CAS Number (HCl Salt) Not formally assigned in public registries; typically referenced via free base CAS.[2][3][4][5][6]
Molecular Formula C₁₃H₁₁ClFNO (Free Base) / C₁₃H₁₂Cl₂FNO (HCl Salt)
Molecular Weight 251.68 g/mol (Free Base) / 288.14 g/mol (HCl Salt)
SMILES Nc1ccc(OCc2cccc(F)c2)c(Cl)c1
Physicochemical Properties
  • Appearance: Off-white to pale beige crystalline powder.

  • Melting Point: 78.0 – 82.0 °C (Free Base).[6]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Methanol.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low/Insoluble: Water (Free base is insoluble; HCl salt is moderately water-soluble).

  • pKa: ~3.98 (Aniline nitrogen).[6]

Synthesis & Manufacturing Process

The industrial synthesis of this intermediate is a self-validating sequence involving nucleophilic aromatic substitution followed by nitro reduction. The causality of reagent choice is driven by the need to minimize defluorination and prevent ether cleavage.

Validated Synthetic Pathway
  • Etherification (Williamson Ether Synthesis):

    • Reactants: 2-Chloro-4-nitrophenol + 3-Fluorobenzyl bromide (or chloride).

    • Conditions: K₂CO₃ (base), DMF or Acetonitrile (solvent), 60-80°C.

    • Mechanism: S_N2 attack of the phenoxide ion on the benzyl halide.

    • Critical Control Point: Moisture control is essential to prevent hydrolysis of the benzyl halide to the corresponding alcohol.

  • Nitro Reduction:

    • Precursor: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6]

    • Method A (Catalytic Hydrogenation): H₂, Pt/C or Raney Ni. Risk: Dehalogenation (loss of Cl or F).

    • Method B (Chemical Reduction - Preferred): Iron powder/NH₄Cl or SnCl₂. Benefit: High chemoselectivity; preserves the halogen substituents.

Process Flow Diagram (Graphviz)

SynthesisPathway Start1 2-Chloro-4-nitrophenol Intermediate Nitro Intermediate (3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene) Start1->Intermediate Start2 3-Fluorobenzyl bromide Start2->Intermediate Product Final Product (3-Chloro-4-(3-fluorobenzyloxy)phenylamine) Intermediate->Product Reagent1 K2CO3 / DMF 60°C Reagent1->Intermediate Reagent2 Fe / NH4Cl EtOH/H2O, Reflux Reagent2->Product

Figure 1: Two-step industrial synthesis pathway preserving the halogenated scaffold.

Experimental Protocol (Self-Validating)

Step 1: Etherification

  • Charge a reactor with 2-Chloro-4-nitrophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

  • Stir at 25°C for 30 min to generate the phenoxide.

  • Slowly add 3-Fluorobenzyl bromide (1.05 eq) to control exotherm.

  • Heat to 60°C and monitor by HPLC until starting phenol is <0.5%.

  • Validation: Quench with water. The nitro intermediate precipitates. Filter and wash with water to remove inorganic salts.

Step 2: Reduction (Iron/Ammonium Chloride Method)

  • Suspend the nitro intermediate in Ethanol/Water (3:1 ratio).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to reflux (approx. 78°C) for 2-4 hours.

  • Validation: Monitor by TLC or HPLC. Disappearance of the nitro peak and appearance of the amine peak confirms conversion.

  • Hot filter to remove iron oxides. Concentrate filtrate.[6]

  • HCl Salt Formation: Dissolve the crude amine in EtOAc, cool to 0-5°C, and bubble dry HCl gas or add HCl/Dioxane. The hydrochloride salt precipitates as a white solid.

Quality Control & Characterization

To ensure suitability for drug development, the compound must meet rigorous specifications.

TestSpecificationAnalytical Method
Assay ≥ 98.0%HPLC (C18 column, ACN/Water gradient)
Appearance White to off-white powderVisual Inspection
Identification Conforms to Structure¹H-NMR, IR, Mass Spec
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Heavy Metals ≤ 20 ppmICP-MS
Related Substances Max single impurity ≤ 0.15%HPLC

Key Impurities:

  • Des-fluoro analog: Originates from impurity in the benzyl bromide starting material.

  • O-Dealkylated phenol: Result of ether cleavage during harsh acidic workup.

  • Dimerized azo compounds: Byproducts of incomplete nitro reduction.

Applications in Drug Discovery

The primary utility of this compound lies in its role as the "Head" and "Linker" moiety in the synthesis of 4-anilinoquinazoline kinase inhibitors.

Lapatinib Synthesis Workflow

The amine group of the intermediate reacts with 4-chloro-6-iodoquinazoline to form the core scaffold of Lapatinib.

LapatinibSynthesis Intermediate 3-Chloro-4-(3-fluorobenzyloxy)phenylamine (The Topic Compound) Coupling S_NAr Coupling Reaction (Isopropanol, Reflux) Intermediate->Coupling Quinazoline 4-Chloro-6-iodoquinazoline Quinazoline->Coupling LapatinibCore Lapatinib Intermediate Core (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine) Coupling->LapatinibCore FinalDrug Lapatinib Ditosylate (Final API) LapatinibCore->FinalDrug Suzuki Coupling & Reductive Amination

Figure 2: Integration of the intermediate into the Lapatinib manufacturing stream.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302.

    • Skin Irritation (Category 2) - H315.

    • Eye Irritation (Category 2A) - H319.

    • Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3) - H335.[6]

  • Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (darkening upon air exposure).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7059263, 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link][3]

  • U.S. Food and Drug Administration (FDA). Lapatinib (Tykerb) Prescribing Information & Chemistry Review. (Reference for the structural role of the intermediate). Retrieved from [Link]

Sources

Exploratory

Part 1: Chemical Identity &amp; Structural Context

Technical Whitepaper: Characterization and Control of the 3-Deschloro Lapatinib Impurity Executive Summary In the development of tyrosine kinase inhibitors (TKIs) like Lapatinib (Tykerb/Tyverb), impurity profiling is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Control of the 3-Deschloro Lapatinib Impurity

Executive Summary In the development of tyrosine kinase inhibitors (TKIs) like Lapatinib (Tykerb/Tyverb), impurity profiling is a critical determinant of safety and regulatory compliance. Among the specific "related substances" monitored, the 3-Deschloro Lapatinib impurity (CAS 633370-23-7) represents a significant challenge. Structurally analogous to the active pharmaceutical ingredient (API) but lacking the chlorine atom at the 3-position of the aniline moiety, this compound acts as a "silent" impurity that can co-elute during purification and potentially alter the physicochemical and binding profile of the final drug product.

This guide provides a comprehensive technical analysis of the 3-Deschloro intermediate and final impurity, detailing its mechanistic origin, physicochemical properties, and strategies for analytical detection and control within an ICH Q3A/B compliant framework.

The 3-Deschloro impurity is a structural analog of Lapatinib where the chlorine atom on the fluorobenzyloxy-aniline ring is substituted by a hydrogen atom. This modification significantly alters the molecular weight and isotopic signature, serving as a primary marker for detection.

Comparative Structural Analysis
FeatureLapatinib (API) 3-Deschloro Impurity
Chemical Name N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamineN-[4-[(3-Fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
CAS Number 231277-92-2 (Free Base)633370-23-7
Molecular Formula C₂₉H₂₆ClFN₄O₄SC₂₉H₂₇FN₄O₄S
Molecular Weight 581.06 g/mol 546.61 g/mol
Mass Shift Reference (M)-34.45 Da (Loss of Cl)
Isotopic Pattern Characteristic 3:1 (³⁵Cl:³⁷Cl)Single dominant peak (No Cl pattern)
Lipophilicity (LogP) High (Cl increases lipophilicity)Lower (More polar than API)

Part 2: Mechanistic Origin & Synthesis Pathways

The presence of 3-Deschloro Lapatinib is rarely a result of degradation. Instead, it is a process-related impurity that tracks directly from the quality of the starting materials or side-reactions during the reduction phases.

The "Carry-Over" Pathway (Primary Root Cause)

The synthesis of Lapatinib typically involves the coupling of a quinazoline core with a specific aniline intermediate: 3-chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0).

  • Defect: If this starting aniline contains the des-chloro analog (4-(3-fluorobenzyloxy)aniline ) as an impurity, it will compete in the subsequent Suzuki coupling or nucleophilic substitution steps.

  • Result: The des-chloro aniline reacts with the quinazoline core with similar kinetics to the chlorinated version, forming the 3-Deschloro Lapatinib impurity.

The "Hydrodechlorination" Pathway (Secondary Root Cause)

During the synthesis, if a nitro-reduction step (using Pd/C and Hydrogen) is employed to generate the aniline from a nitro-precursor after the chlorine is already in place, aggressive conditions can lead to hydrodechlorination (replacement of Cl with H).

Visualization: Impurity Genesis Flowchart

Lapatinib_Impurity_Pathways cluster_origin Origin of Impurity Start_Mat Starting Material: 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0) Coupling Reaction Step: Coupling (Suzuki/SNAr) Start_Mat->Coupling Major Pathway Impurity_Precursor Impurity Precursor: 4-(3-Fluorobenzyloxy)aniline (Des-Chloro Aniline) Impurity_Precursor->Coupling Competitive Reaction Quinazoline Reagent: 6-Iodoquinazoline / Quinazoline Core Quinazoline->Coupling Lapatinib Product: Lapatinib (API) Coupling->Lapatinib Yields Target Deschloro_Impurity Impurity: 3-Deschloro Lapatinib (CAS 633370-23-7) Coupling->Deschloro_Impurity Yields Impurity

Figure 1: Parallel synthesis pathways showing how the Des-Chloro aniline precursor competes with the target starting material to form the final impurity.

Part 3: Physicochemical Properties & Biological Impact

Solubility and Stability[2]
  • Solubility: The 3-Deschloro impurity exhibits higher solubility in polar protic solvents (e.g., Methanol) compared to Lapatinib due to the absence of the hydrophobic chlorine atom. This property can be exploited during purification; however, the structural similarity often leads to co-crystallization.

  • Stability: The impurity is chemically stable under standard storage conditions. Unlike nitroso-impurities, it does not degrade rapidly but persists through the formulation process.

Biological Implications

While often considered pharmacologically inactive relative to the parent, the removal of the chlorine atom can affect:

  • Metabolic Stability: The chlorine atom on the aniline ring often blocks metabolic oxidation at that position. Its absence renders the 3-Deschloro analog more susceptible to CYP450-mediated hydroxylation, potentially generating different metabolites in vivo.

  • Binding Affinity: The chlorine substituent provides steric bulk that may be necessary for the optimal conformational fit within the ATP-binding pocket of EGFR/HER2. The des-chloro analog likely has reduced potency, acting as a diluent of therapeutic efficacy.

Part 4: Analytical Strategy (Detection & Control)

Due to the structural similarity, separating the 3-Deschloro impurity from Lapatinib requires optimized chromatography.

High-Performance Liquid Chromatography (HPLC)[3][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5) and Acetonitrile.

  • Elution Order: Due to lower lipophilicity, 3-Deschloro Lapatinib typically elutes before Lapatinib (Relative Retention Time ~0.85 - 0.95 depending on gradient).

  • Detection: UV at 260 nm.

Mass Spectrometry (LC-MS/MS)

For identification at trace levels (<0.05%), MS is required.

  • Parent Ion: Monitor m/z 547.2 [M+H]⁺ (Deschloro) vs. m/z 581.1 [M+H]⁺ (Lapatinib).

  • Isotopic Confirmation: The absence of the Chlorine-37 peak (M+2) at ~33% intensity of the parent peak is the definitive confirmation of the Deschloro structure.

Control Specifications (ICH Q3A)
  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15% (Requires tox studies if exceeded)

Part 5: Remediation & Purification Protocols

To ensure the final API meets the <0.15% limit, control must be exerted upstream.

Protocol 1: Control of Starting Material (Aniline)

The most effective strategy is preventing the entry of the impurity.

  • Specification Setting: Set a limit of NMT (Not More Than) 0.10% for 4-(3-fluorobenzyloxy)aniline in the 3-chloro-4-(3-fluorobenzyloxy)aniline raw material.

  • Screening: Use GC-MS or HPLC on the aniline starting material before batch release.

Protocol 2: Recrystallization of Lapatinib Ditosylate

If the impurity is present in the crude API, salt formation can assist in purging it.

  • Dissolution: Dissolve crude Lapatinib in hot Methanol/THF (8:2).

  • Salt Formation: Add p-toluenesulfonic acid (2.1 equivalents).

  • Cooling: Slow cooling to 0-5°C. The Lapatinib Ditosylate crystallizes preferentially. The more soluble Deschloro analog remains largely in the mother liquor.

  • Wash: Wash the filter cake with cold Methanol to remove surface mother liquor containing the impurity.

References

  • National Center for Biotechnology Information. "3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO." PubChem Compound Summary. Accessed February 17, 2026. [Link]

  • Veeprho Laboratories. "Deschloro Lapatinib Reference Standard (CAS 633370-23-7)."[1] Impurity Standards. Accessed February 17, 2026. [Link][2][3][4]

  • Google Patents. "Methods for detecting and reducing impurities of Lapatinib and salts thereof (US8927558B2).
  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Accessed February 17, 2026. [Link]

Sources

Foundational

Comparative Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)aniline vs. 4-(3-fluorobenzyloxy)aniline

Content Type: Technical Whitepaper & Process Guide Subject: Structure-Activity Relationships (SAR), Process Chemistry, and Impurity Management in Kinase Inhibitor Synthesis.[1][2][3] Executive Summary: The Halogen Advant...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Process Guide Subject: Structure-Activity Relationships (SAR), Process Chemistry, and Impurity Management in Kinase Inhibitor Synthesis.[1][2][3]

Executive Summary: The Halogen Advantage

In the development of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2, the "right-hand side" (RHS) aniline moiety dictates critical physicochemical properties.[1][2][3] This guide provides a comparative technical analysis between the core scaffold 4-(3-fluorobenzyloxy)aniline (Compound A) and its chlorinated analog 3-chloro-4-(3-fluorobenzyloxy)aniline (Compound B).[1][2][3]

While Compound A represents a fundamental pharmacophore, Compound B is the validated intermediate for Lapatinib (Tykerb) .[2][3] The introduction of the chlorine atom at the 3-position is not merely structural decoration; it is a calculated medicinal chemistry maneuver that modulates pKa, enhances metabolic stability, and optimizes binding affinity within the ATP-binding pocket.[1][2][3]

Structural & Physicochemical Comparison (SAR)

The addition of a chlorine atom ortho to the ether linkage fundamentally alters the electronic landscape of the molecule.[2][3]

Electronic Modulation and pKa

The chlorine atom exerts a strong inductive electron-withdrawing effect (-I).[1][2][3] This reduces the electron density on the aniline nitrogen and the ether oxygen.[2][3]

  • Basicity (pKa): Compound B is significantly less basic than Compound A.[2][3]

    • Compound A (Non-chlorinated): pKa ~ 5.3 (Typical for alkoxy anilines).[2][3]

    • Compound B (Chlorinated): pKa ~ 3.98.[2][3][4]

    • Impact: Lower basicity reduces the likelihood of lysosomal trapping (a common issue with basic drugs) and modifies the solubility profile of the final drug substance.[2][3]

Metabolic Stability

The 3-position (ortho to the ether) is a metabolic "hotspot" for cytochrome P450-mediated hydroxylation.[1][2][3]

  • Compound A: Susceptible to Phase I metabolism (ring hydroxylation) at the ortho position.[2][3]

  • Compound B: The chlorine atom blocks this position sterically and electronically, extending the half-life (

    
    ) of the drug.[2][3]
    
Data Summary Table
Property4-(3-fluorobenzyloxy)aniline (Cmpd A)3-chloro-4-(3-fluorobenzyloxy)aniline (Cmpd B)[1][2][3]
CAS 202197-27-1 (Generic Analog)202197-26-0 (Lapatinib Int.)[1][2][3][4]
Molecular Weight 217.24 g/mol 251.68 g/mol
LogP (Predicted) ~2.8~3.4 (Increased Lipophilicity)
pKa (Conjugate Acid) ~5.33.98 ± 0.10
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked by Cl)
Role SAR Tool / AnalogAPI Intermediate

Synthetic Pathways & Process Chemistry[1][3][5][6]

The synthesis of the chlorinated intermediate (Compound B) requires robust process control to manage genotoxic impurities (PGIs).[2][3] The standard industrial route utilizes a Williamson Ether Synthesis followed by a chemoselective reduction.[2][3]

Pathway Visualization

The following diagram outlines the industrial synthesis route for Compound B, highlighting the critical intermediate "Intermediate-A" (Nitro precursor).

SynthesisPath SM1 2-Chloro-4-nitrophenol (Starting Material) INTER Intermediate-A 3-chloro-4-(3-fluorobenzyloxy) nitrobenzene SM1->INTER K2CO3, DMF 80°C, 4h SM2 3-Fluorobenzyl bromide (Alkylating Agent) SM2->INTER PROD Compound B 3-chloro-4-(3-fluorobenzyloxy) aniline INTER->PROD Fe / NH4Cl EtOH/H2O, Reflux

Caption: Figure 1. Industrial synthesis workflow for 3-chloro-4-(3-fluorobenzyloxy)aniline via Williamson ether synthesis and Iron reduction.

Critical Process Parameters (CPPs)
  • Alkylation Specificity: The reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide must be driven to completion to avoid residual alkylating agent (a known PGI).[1][2][3]

  • Reduction Selectivity: When reducing the nitro group to aniline, care must be taken to avoid de-halogenation .[2][3]

    • Risk:[2][3][4][5][6] Catalytic hydrogenation (Pd/C, H2) can sometimes strip the Chlorine or Fluorine atoms if not poisoned or controlled strictly.[2][3]

    • Solution: The Iron/Ammonium Chloride (Fe/NH4Cl) reduction is preferred in process chemistry because it is highly chemoselective for the nitro group and leaves the aryl halides intact.[2][3]

Experimental Protocols

Safety Warning: Anilines are toxic and potential carcinogens. 3-fluorobenzyl bromide is a lachrymator and alkylating agent.[2][3] Perform all operations in a fume hood.

Protocol A: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline (Compound B)

Step 1: Williamson Ether Synthesis

  • Charge a 1L reactor with 2-chloro-4-nitrophenol (1.0 eq) and DMF (10 vol).

  • Add Potassium Carbonate (K2CO3, 1.5 eq) and stir at room temperature for 30 mins.

  • Slowly add 3-fluorobenzyl bromide (1.05 eq) to the mixture.

  • Heat to 80°C and monitor by HPLC/TLC until phenol is <0.5%.

  • Workup: Cool to RT, pour into ice water (30 vol). Filter the precipitated solid (Intermediate-A: Nitro compound).[2][3] Wash with water and dry.[2][3][7]

Step 2: Chemoselective Reduction (Fe/NH4Cl Method) [2][3]

  • Suspend the dried Intermediate-A (35.6 g, 0.126 mol) in Ethanol (500 mL) and Water (125 mL).

  • Add Iron Powder (21.2 g, 3.0 eq, 70 mesh) and Ammonium Chloride (60.9 g, 9.0 eq).

  • Heat to Reflux (approx. 78-80°C) for 2-4 hours.

    • Checkpoint: Monitor disappearance of the nitro peak by HPLC.[2][3]

  • Filtration: Cool to 25°C. Filter through a Celite pad to remove Iron oxide sludge. Wash the pad with Ethanol.[2][3][4]

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with Dichloromethane (DCM) .

  • Dry organic layer over Na2SO4, filter, and evaporate to yield the target aniline as a tan/orange solid.[2][3]

    • Expected Yield: 90-96%.[2][3]

    • Purity: >99% (HPLC).[2][3]

Impurity Management & Quality Control

In the context of drug substance manufacturing (Lapatinib), controlling Genotoxic Impurities (GTIs) is a regulatory mandate (ICH M7).[2][3]

Impurity Fate Mapping

The following diagram illustrates the origin and control points for critical impurities.

ImpurityMap cluster_control Control Strategy PGI1 Impurity 1: 3-Fluorobenzyl bromide (Alkylating Agent - High Risk) TARGET Target: 3-chloro-4-(3-fluorobenzyloxy)aniline PGI1->TARGET Carryover if unreacted PGI2 Impurity 2: 3-chloro-4-fluoroaniline (Starting Material Analog) PGI2->TARGET Side reaction / SM impurity DS Final Drug Substance (Lapatinib) TARGET->DS Coupling Step CTRL1 Use excess Phenol to consume Alkyl Halide CTRL1->PGI1 Mitigates CTRL2 Crystallization of Nitro Intermediate (Purge Point) CTRL2->TARGET Ensures Purity

Caption: Figure 2.[1][2][3] Impurity fate mapping and control strategy for alkylating agents and aniline byproducts.

Analytical Standards
  • HPLC Method: C18 Reverse Phase column.[2][3][8] Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2][3]

  • Key Specification:

    • 3-Fluorobenzyl bromide: < 10 ppm (TTC limit for mutagenic impurities).[1][2][3]

    • Total Unknown Impurities: < 0.10%.[2][3]

Conclusion

The selection of 3-chloro-4-(3-fluorobenzyloxy)aniline over its non-chlorinated counterpart is a definitive example of rational drug design.[1][2][3] The chlorine atom provides the necessary steric bulk for the quinazoline scaffold to lock into the EGFR/HER2 ATP pocket while simultaneously protecting the molecule from rapid metabolic clearance.[2][3] For the process chemist, the synthesis requires a shift from catalytic hydrogenation to metal-mediated reduction (Fe/NH4Cl) to preserve this critical halogen functionality.[1][2][3]

References

  • BenchChem. (2025).[2][3][7][8] The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. Retrieved from

  • Google Patents. (2010).[2][3] WO2010017387A2 - Lapatinib intermediates.[1][2][3] Retrieved from [1][2][3]

  • ChemicalBook. (2025).[2][3][7] 3-Chloro-4-(3-fluorobenzyloxy)aniline Properties and Synthesis. Retrieved from [1][2][3]

  • PubChem. (2025).[2][3][9] Compound Summary: 3-Chloro-4-(3-fluorobenzyloxy)aniline (CID 7059263).[1][2][3][9] National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • LGC Standards. (2025). Lapatinib Impurity Reference Materials. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-[(3-fluorophenyl)methoxy]aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Hazard Profile 4-[(3-fluorophenyl)methoxy]aniline hydrochloride is a substituted aniline derivative. Aniline and its derivatives are k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile

4-[(3-fluorophenyl)methoxy]aniline hydrochloride is a substituted aniline derivative. Aniline and its derivatives are known for their potential toxicity. Based on data from analogous compounds such as 4-(trifluoromethoxy)aniline hydrochloride and 3-chloro-4-[(3-fluorophenyl)methoxy]aniline, a comprehensive hazard profile can be extrapolated.

1.1. GHS Classification (Anticipated)

The anticipated Globally Harmonized System (GHS) classification for this compound is as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][3][4][5]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][3][4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4][5]

Hazard Pictogram:



Signal Word: Warning [1][6]

1.2. Summary of Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed.[1][2][3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[1][2][3][4][5][6] H319: Causes serious eye irritation.[1][3][4][5][6] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[1][2][4][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[4][6] P270: Do not eat, drink or smoke when using this product.[4][7] P271: Use only outdoors or in a well-ventilated area.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] P330: Rinse mouth.[4] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure risk and ensure the chemical's stability.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of safe handling is to minimize direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Contaminated clothing should be removed and washed before reuse.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol enter_lab Enter Laboratory don_ppe Don Protective Gear: - Lab Coat - Safety Goggles - Nitrile Gloves enter_lab->don_ppe Before Handling handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff Protective Gear: - Gloves - Lab Coat - Goggles handle_compound->doff_ppe After Handling exit_lab Exit Laboratory doff_ppe->exit_lab

Figure 1. A simplified workflow for donning and doffing PPE.

2.2. Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6] A recommended storage temperature is between 2-8°C.[1][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

3.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Wash out the mouth with water and give half a liter of water to drink if the person is conscious.[1] Seek immediate medical attention.

3.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area and ensure adequate ventilation.[10] Wear appropriate PPE as described in Section 2.1. Avoid breathing dust.[10]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][10]

  • Cleanup Procedures: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][9]

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Sweep solid, avoid dust) contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Sources

Foundational

Technical Monograph: 4-(3-Fluoro-benzyloxy)-phenylamine Hydrochloride

Executive Summary 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride is a specialized aromatic amine intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). It serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride is a specialized aromatic amine intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). It serves as a critical pharmacophore scaffold, providing the "head" group for molecules targeting EGFR and HER2 receptors.

While often confused with its chlorinated analog—the industrial standard 3-Chloro-4-(3-fluorobenzyloxy)aniline (a key intermediate for Lapatinib)—the des-chloro variant requested here represents a distinct chemical entity used in structure-activity relationship (SAR) studies and next-generation kinase inhibitor design.

This guide details the nomenclature, physicochemical properties, synthetic pathways, and quality control parameters for this compound, distinguishing it from its chlorinated counterpart.

Nomenclature & Synonyms

Precise nomenclature is vital for distinguishing this compound from the Lapatinib intermediate. The following table consolidates the accepted synonyms and identifiers.

Table 1: Chemical Identity & Synonyms
CategoryPrimary Identifier / Synonym
Common Name 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride
Systematic Name (IUPAC) 4-[(3-Fluorophenyl)methoxy]benzenamine hydrochloride
Inverted Name Benzenamine, 4-[(3-fluorophenyl)methoxy]-, hydrochloride
Alternative Name 4-(3-Fluorobenzyloxy)aniline HCl
Free Base CAS Not widely listed (Analogous to 4-benzyloxyaniline CAS 622-98-0)
Related Industrial CAS 202197-26-0 (Refers to the 3-Chloro analog)
Molecular Formula C₁₃H₁₃ClFNO (Salt) / C₁₃H₁₂FNO (Free Base)
SMILES Cl.Nc1ccc(OCc2cccc(F)c2)cc1
Critical Note on Industrial Confusion

In many chemical catalogs, the search term "4-(3-Fluoro-benzyloxy)-phenylamine" often redirects to CAS 202197-26-0 , which is 3-Chloro-4-(3-fluorobenzyloxy)aniline . Researchers must verify the presence or absence of the chlorine atom at the 3-position of the aniline ring using NMR or Mass Spectrometry before procurement.

Structural & Functional Analysis

The compound consists of three distinct functional domains that dictate its biological activity and synthetic reactivity.

G Core Aniline Core (Phenylamine) Linker Ether Linkage (-O-CH2-) Core->Linker 4-position Function Kinase H-Bonding (Hinge Region Binder) Core->Function Pharmacophore Tail Fluorophenyl Tail (3-Fluoro) Linker->Tail Benzylic Metabolism Metabolic Stability (Fluorine blocks oxidation) Tail->Metabolism SAR Effect

Figure 1: Structural Pharmacophore Analysis. Breakdown of the molecule into its functional domains: the aniline core (binding), the ether linker (spacer), and the fluorophenyl tail (lipophilicity/metabolic stability).[1][2][3][4][5][6][7][8][9][10][11]

Synthetic Utility & Mechanism

This compound is synthesized via a convergent route involving a Williamson ether synthesis followed by a nitro group reduction. The protocol below is adaptable for both the des-chloro (requested) and 3-chloro (Lapatinib) variants.

Reaction Scheme
  • Etherification: 4-Nitrophenol + 3-Fluorobenzyl bromide

    
     4-(3-Fluorobenzyloxy)nitrobenzene.
    
  • Reduction: Nitro intermediate + Fe/NH₄Cl (or H₂/Pd)

    
     4-(3-Fluorobenzyloxy)aniline.
    
  • Salt Formation: Aniline + HCl

    
     Hydrochloride Salt.
    
Experimental Protocol (Self-Validating)
Step 1: Etherification (Formation of Nitro Intermediate)
  • Reagents: 4-Nitrophenol (1.0 eq), 3-Fluorobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 4-nitrophenol in DMF. Add K₂CO₃ and stir at RT for 30 min to form the phenoxide.

    • Add 3-fluorobenzyl bromide dropwise (exothermic control).

    • Heat to 60°C for 4-6 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of nitrophenol (Rf ~0.2) and appearance of product (Rf ~0.6).

    • Workup: Pour into ice water. Filter the precipitated solid.[12] Wash with water.

Step 2: Bechamp Reduction (Formation of Aniline)
  • Reagents: Nitro intermediate (1.0 eq), Iron powder (3.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend nitro compound in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Reflux (80°C) for 2-4 hours. Vigorous stirring is required.

    • Validation: Spot on TLC. The amine spot will be UV active and stain red/orange with Ninhydrin or p-Anisaldehyde.

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Extract with EtOAc.

Step 3: Hydrochlorination
  • Reagents: Conc. HCl or HCl in Dioxane.

  • Procedure:

    • Dissolve the free amine in dry Ethyl Acetate or Ethanol.

    • Add HCl solution dropwise at 0°C.

    • Precipitate forms immediately. Stir for 1 hour.

    • Filter and dry under vacuum.

Synthesis Start 4-Nitrophenol (or 3-Cl-4-Nitrophenol) Intermed Nitro Intermediate (Precipitate) Start->Intermed Etherification (60°C, 4h) Reagent1 3-Fluorobenzyl Bromide + K2CO3 / DMF Reagent1->Intermed ProductBase Free Aniline (Oil or Solid) Intermed->ProductBase Bechamp Reduction (Reflux, 2h) Reagent2 Fe / NH4Cl / EtOH (Reduction) Reagent2->ProductBase Final Final Product (HCl Salt) ProductBase->Final Salt Formation (0°C, 1h) Reagent3 HCl / Dioxane Reagent3->Final

Figure 2: Synthetic Pathway. Step-by-step conversion from nitrophenol to the final hydrochloride salt. Note: For the Lapatinib intermediate, start with 3-chloro-4-nitrophenol.

Quality Control & Impurity Profiling

To ensure scientific integrity, the following analytical parameters must be met.

Table 2: Specification Guidelines
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline powder.
Identification ¹H-NMR (DMSO-d₆)Characteristic peaks: • δ 5.1 (s, 2H, -OCH₂-) • δ 6.9-7.4 (m, Aromatic H) • Absence of δ 7.8 (Nitro precursor)
Purity HPLC (C18 Column)> 98.0% (Area normalization).
Chlorine Check Mass Spec / ElementalCritical: Confirm M+1 is 218.2 (Des-chloro) vs 252.7 (Chloro).
Water Content Karl Fischer< 1.0% (Anhydrous form preferred).
Differentiation from Lapatinib Intermediate
  • Des-Chloro (Target): MW 217.24 (Free Base). ¹H-NMR shows symmetric para-substitution pattern on the aniline ring (AA'BB' system).

  • 3-Chloro (Impurity/Alternate): MW 251.68 (Free Base). ¹H-NMR shows asymmetric substitution on the aniline ring (1:2:1 splitting pattern modified by Cl).

References

  • PubChem Compound Summary. 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0).[1] National Library of Medicine. [Link]

Sources

Exploratory

Technical Profile: 3-Chloro-4-(3-fluorobenzyloxy)aniline

This guide serves as an in-depth technical analysis of 3-chloro-4-(3-fluorobenzyloxy)aniline , the critical intermediate for the tyrosine kinase inhibitor Lapatinib .[1] Editorial Note on Nomenclature & Salt Forms: The s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-chloro-4-(3-fluorobenzyloxy)aniline , the critical intermediate for the tyrosine kinase inhibitor Lapatinib .[1]

Editorial Note on Nomenclature & Salt Forms: The specific search query "4-(3-fluorobenzyloxy)aniline hydrochloride" omits the chlorine substituent at the 3-position.[1] In the context of drug development (specifically EGFR/HER2 inhibitors), this almost exclusively refers to 3-chloro-4-(3-fluorobenzyloxy)aniline (CAS: 202197-26-0).[1] Furthermore, while the hydrochloride salt can be formed transiently during purification, the free base is the standard isolated, stable solid used in GMP manufacturing.[1] This guide focuses on the characterized free base while addressing the hydrochloride salt's theoretical and process implications.[1]

Critical Intermediate for Lapatinib Tosylate Synthesis[1][2]

Executive Summary

3-Chloro-4-(3-fluorobenzyloxy)aniline is the pharmacophore scaffold responsible for the specific binding affinity of Lapatinib in the ATP-binding pocket of EGFR and HER2 kinases.[1] Its melting point is a "Critical Quality Attribute" (CQA) used to validate the complete reduction of the nitro-precursor and the absence of solvent inclusions.[1]

While the hydrochloride salt form exists as a process intermediate, it is rarely isolated for characterization due to hygroscopicity and hydrolytic instability compared to the free base.[1] The industry-standard melting point refers to the free base form .[1]

Physicochemical Characterization

Melting Point & Thermal Data

The melting point is the primary rapid-release test for solid-state purity.[1] A depressed melting range (< 78°C) indicates the presence of the nitro-precursor impurity or residual solvents (ethanol/water).[1]

PropertyValue / RangeCondition / Method
Melting Point (Free Base) 78.0 – 82.0 °C Capillary / DSC (Onset)
Melting Point (HCl Salt) > 180 °C (Decomp)Theoretical / Transient
Appearance Tan to Orange Crystalline SolidVisual Inspection
Purity Specification ≥ 98.0%HPLC (Area %)
Molecular Weight 251.68 g/mol Free Base
CAS Number 202197-26-0Free Base
Solubility Profile
  • Free Base: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.[1] Insoluble in water.[1]

  • Hydrochloride Salt: Soluble in water and lower alcohols; insoluble in non-polar organics (DCM, Hexanes).[1]

    • Process Insight: This solubility switch is utilized during acid-base extraction workups to remove non-basic impurities.[1]

Synthesis & Solid-State Formation[1]

The synthesis involves a Williamson ether synthesis followed by a chemoselective reduction.[1] The melting point is heavily influenced by the efficiency of the iron/ammonium chloride reduction step.[1]

Reaction Pathway Diagram[1]

SynthesisPathway SM1 3-Chloro-4-fluoronitrobenzene (Starting Material) INT1 Intermediate A: 3-Chloro-4-(3-fluorobenzyloxy) nitrobenzene SM1->INT1 Williamson Ether (K2CO3, DMF, 60°C) SM2 3-Fluorobenzyl Alcohol SM2->INT1 REAG Fe / NH4Cl (Reduction) INT1->REAG PROD TARGET: 3-Chloro-4-(3-fluorobenzyloxy) aniline REAG->PROD Reflux (EtOH/H2O) Selectivity >99% SALT Hydrochloride Salt (Transient Species) PROD->SALT HCl (g) or conc. HCl (Purification Step) SALT->PROD NaOH Neutralization

Caption: Synthesis workflow showing the conversion of nitro-intermediate to the target aniline. The HCl salt loop (dashed) represents an optional purification strategy.

Analytical Protocols

Determination of Melting Point (Capillary Method)

This protocol ensures reproducibility and compliance with pharmacopeial standards (USP <741>).[1]

Reagents & Equipment:

  • Calibrated Melting Point Apparatus (e.g., Buchi M-565).[1]

  • Standard Reference: Caffeine (235-237°C) or Vanillin (81-83°C) for calibration.[1]

  • Sample: Dried 3-Chloro-4-(3-fluorobenzyloxy)aniline (LOD < 0.5%).

Step-by-Step Methodology:

  • Sample Prep: Grind the dry solid into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer and broadened ranges.[1]

  • Loading: Fill a clean glass capillary tube to a height of 2–3 mm. Tap gently to pack the solid; avoid air pockets.[1]

  • Ramp 1 (Fast): Heat rapidly to 70°C (10°C below expected MP).

  • Ramp 2 (Measurement): Reduce heating rate to 1.0 °C/min .

  • Observation:

    • Record

      
      : First distinct liquid droplet.[1]
      
    • Record

      
      : Complete disappearance of solid.[1]
      
  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    .
Differential Scanning Calorimetry (DSC)

For high-precision characterization, DSC is preferred to distinguish between melting and polymorphic transitions.[1]

  • Pan: Aluminum, crimped (non-hermetic).[1]

  • Purge Gas: Nitrogen (50 mL/min).

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

  • Expected Endotherm: Sharp peak with onset at 79.5 ± 0.5°C .[1]

Impurity Impact Logic[1]

ImpurityLogic Result Measured Melting Point Range1 Range: 78.0 - 82.0 °C (Sharp) Result->Range1 Range2 Range2 Result->Range2 Range3 Range3 Result->Range3 Cause1 High Purity (>99%) Range1->Cause1 Pass Cause2 Impurity: Nitro-precursor (Incomplete Reduction) Range2->Cause2 Fail Cause3 Impurity: Residual Solvent (Wet Cake) Range2->Cause3 Fail Cause4 Identity Error: HCl Salt Form Range3->Cause4 Check Identity

Caption: Logic tree for interpreting melting point deviations during quality control.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Chloro-4-(3-fluorobenzyloxy)aniline (CID 7059263).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • Google Patents. (2010).[1] WO2010017387A2 - Lapatinib intermediates and improved processes.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes: Reductive Amination Using 4-(3-fluorobenzyloxy)aniline Hydrochloride

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis. Its significance is particularly pronounced in the field of drug discovery and development, where the synthesis of complex secondary and tertiary amines is a frequent necessity. This reaction allows for the controlled alkylation of amines, avoiding common pitfalls of direct alkylation, such as over-alkylation.[1] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2]

This guide focuses on the application of 4-(3-fluorobenzyloxy)aniline hydrochloride, a key building block in the synthesis of biologically active molecules. Aniline derivatives with fluorinated benzyloxy moieties are of particular interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug substance. A notable application of a structurally related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is as a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[1][3][4][5] This underscores the relevance of mastering the synthetic manipulations of such compounds.

This document provides a detailed protocol for the reductive amination of aldehydes and ketones using 4-(3-fluorobenzyloxy)aniline hydrochloride, with a focus on the practical aspects of handling an amine salt and achieving high reaction efficiency.

Reaction Mechanism: A Stepwise Look at Imine Formation and Reduction

The reductive amination process can be conceptually broken down into two key stages: the formation of an imine or iminium ion, and the subsequent reduction of this intermediate.

  • Imine/Iminium Ion Formation: The reaction is typically initiated under mildly acidic conditions. The acid catalyzes the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the imine. In the presence of acid, the imine can be further protonated to form a more electrophilic iminium ion. The control of pH is critical; conditions that are too acidic will protonate the starting amine, rendering it non-nucleophilic, while conditions that are too basic will not sufficiently activate the carbonyl group.[1]

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the amine. The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the imine/iminium intermediate.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a preferred reagent for this transformation due to its selectivity and mildness.[6][7] It is less sensitive to moisture than sodium borohydride and can be used in aprotic solvents.[6][8]

The overall workflow can be visualized as follows:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Dissolve 4-(3-fluorobenzyloxy)aniline HCl, aldehyde/ketone, and base in solvent B Add Sodium Triacetoxyborohydride (STAB) A->B Charge reagents C Stir at Room Temperature (Imine formation & in-situ reduction) B->C Initiate reduction D Quench Reaction (e.g., with sat. NaHCO3) C->D Reaction completion E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify Product (e.g., Column Chromatography) F->G

Caption: A general workflow for the one-pot reductive amination reaction.

Detailed Protocol: Reductive Amination with 4-(3-fluorobenzyloxy)aniline Hydrochloride

This protocol outlines a general procedure for the reductive amination of an aldehyde with 4-(3-fluorobenzyloxy)aniline hydrochloride using sodium triacetoxyborohydride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
4-(3-fluorobenzyloxy)aniline hydrochlorideN/A~253.70 (as free base)The starting amine salt.
Aldehyde or KetoneVariesVariesThe carbonyl coupling partner.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94A mild and selective reducing agent.[6][8]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 (TEA)101.19 (TEA)A non-nucleophilic base to neutralize the aniline hydrochloride.[9]
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)107-06-2 (DCE)98.96 (DCE)Anhydrous, aprotic solvent.[10]
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/AFor quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9 (MgSO₄)120.37 (MgSO₄)For drying the organic phase.

Experimental Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-fluorobenzyloxy)aniline hydrochloride (1.0 eq).

    • Add the aldehyde or ketone (1.0 - 1.2 eq).

    • Dissolve the solids in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 0.1 M concentration with respect to the aniline).

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirring solution. Stir for 10-15 minutes at room temperature to ensure the formation of the free amine.

  • Reductive Amination:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with additional DCM or DCE (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

The mechanism involving the key intermediates is depicted below:

Reductive_Amination_Mechanism R_NH2 4-(3-F-BnO)Aniline (Free Base) Imine Imine R_NH2->Imine + R'-CHO, -H2O R_CHO Aldehyde (R'-CHO) R_CHO->Imine Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Iminium->Product + [H] (from STAB)

Caption: Simplified mechanism of reductive amination showing key intermediates.

Expert Insights and Troubleshooting

  • Handling the Amine Hydrochloride: The use of an amine hydrochloride salt is common as it improves the stability and handling of the amine.[11][12] It is crucial to add a non-nucleophilic base, such as TEA or DIPEA, to liberate the free amine in situ.[9] Without the base, the amine will be protonated and non-nucleophilic, preventing the initial reaction with the carbonyl.

  • Choice of Reducing Agent: While sodium triacetoxyborohydride is generally the reagent of choice for its selectivity, sodium cyanoborohydride (NaBH₃CN) can also be used.[1] However, NaBH₃CN is highly toxic and can release cyanide gas upon acidic work-up, so STAB is a safer alternative.[6] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde or ketone, especially if the imine formation is slow.[8]

  • Solvent Selection: Anhydrous aprotic solvents like DCE, DCM, or tetrahydrofuran (THF) are preferred for reactions with STAB, as it is water-sensitive.[6][8]

  • Side Reactions:

    • Over-alkylation: A common side reaction with primary amines is the formation of a tertiary amine by reaction of the secondary amine product with another molecule of the aldehyde.[5] This can often be minimized by using a slight excess of the primary amine.

    • Aldehyde Reduction: If a less selective reducing agent is used or if the imine formation is sterically hindered, reduction of the starting aldehyde to the corresponding alcohol can be a competing side reaction.

  • Reaction Monitoring: It is essential to monitor the reaction by TLC or LC-MS to determine the point of completion. Staining the TLC plate with a potassium permanganate solution can help visualize the product, as amines are often UV-inactive.

  • Purification Challenges: The polarity of the starting aniline and the final secondary amine product can sometimes be very similar, making chromatographic separation challenging. Careful selection of the eluent system and the use of a high-resolution column may be necessary. An acid-base extraction during the work-up can also help to remove non-basic impurities.

Conclusion

Reductive amination using 4-(3-fluorobenzyloxy)aniline hydrochloride is a powerful and reliable method for the synthesis of valuable secondary amines for pharmaceutical research. By understanding the reaction mechanism, carefully selecting reagents, and controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation.

References

  • Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. (n.d.). Lapatinib Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
  • Organic Syntheses. (2011). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses, 88, 14-21. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 202197-26-0,3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Zhang, W., Yao, Y., Xu, Y., Zhou, X., & Wu, G. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(17), 4785-4791. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M. M., Brückner, A., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10270-10274. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Strategic C-N Cross-Coupling of 4-(3-fluorobenzyloxy)aniline with Quinazoline Scaffolds

Introduction: The Significance of 4-Anilinoquinazolines in Modern Drug Discovery The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Anilinoquinazolines in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among its derivatives, the 4-anilinoquinazoline scaffold has garnered immense attention, particularly in oncology. Molecules built upon this core structure are potent inhibitors of various protein tyrosine kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] Consequently, several FDA-approved drugs for treating non-small cell lung cancer and other malignancies, such as Gefitinib and Erlotinib, feature this key pharmacophore.[5][6]

The specific coupling partner, 4-(3-fluorobenzyloxy)aniline, is a crucial intermediate in the synthesis of high-value therapeutics, including the dual tyrosine kinase inhibitor Lapatinib.[7][8] Therefore, the development of robust, efficient, and scalable methods for the formation of the critical C-N bond between a quinazoline core and 4-(3-fluorobenzyloxy)aniline is of paramount importance to researchers in drug discovery and process development.

This guide provides a detailed examination of the prevailing coupling strategies, focusing on the mechanistic underpinnings and practical execution of palladium-catalyzed Buchwald-Hartwig amination. We present field-proven protocols, optimization strategies, and troubleshooting advice to empower scientists to reliably synthesize these valuable compounds.

The Core Challenge: Forming the Aryl C-N Bond

The central synthetic transformation is the formation of a bond between the C4 position of the quinazoline ring and the nitrogen atom of 4-(3-fluorobenzyloxy)aniline. While classical methods like direct nucleophilic aromatic substitution (SNAr) or Ullmann condensation exist, they often suffer from significant drawbacks. SNAr typically requires a highly electron-deficient quinazoline ring and harsh conditions (high temperatures, strong acids), limiting substrate scope and functional group tolerance.[4] The copper-catalyzed Ullmann reaction, while historically important, also necessitates high temperatures and can be mechanistically complex.[9][10]

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder conditions, broader scope, and higher yields.[11][12] This reaction has become the gold standard for this class of transformation.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The Buchwald-Hartwig amination is a powerful tool for constructing aryl C-N bonds via a palladium catalyst.[13] Understanding its catalytic cycle is fundamental to rational protocol design and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[14][15]

The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[16] The cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C4-Cl) of the quinazoline, forming a Pd(II) intermediate. This is often the rate-determining step.[14]

  • Ligand Exchange & Deprotonation: The aniline displaces the halide from the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the 4-anilinoquinazoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle", labelloc=b, fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Aryl-Pd(II)-X Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amido_complex [label="Aryl-Pd(II)-NR'R" Complex", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product\n(Ar-NR'R")", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning aryl_halide [label="Aryl-X\n(4-Chloroquinazoline)", shape=none, fontcolor="#202124"]; amine [label="Amine (R'R"NH)\n+ Base", shape=none, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> amido_complex [label=" Amine Coordination\n & Deprotonation"]; amido_complex -> pd0 [label=" Reductive\n Elimination"];

// Input/Output Edges aryl_halide -> oa_complex [style=dashed, arrowhead=none]; amine -> amido_complex [style=dashed, arrowhead=none]; amido_complex -> product [style=dashed]; }

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Essential Reaction Components

The success of the coupling hinges on the judicious selection of four key components:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that initiate the catalytic cycle.[16] Modern, pre-formed catalysts that pair a Pd source with a ligand (e.g., G3 or G4 precatalysts) offer improved stability and reliability.[17]

  • Ligand: This is arguably the most critical variable. The initial generations of ligands were insufficient for challenging couplings. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough.[11] These ligands promote the formation of a monoligated Pd(0) species, which accelerates both the oxidative addition and the crucial reductive elimination step, thereby increasing reaction rates and preventing catalyst decomposition.[11][18]

  • Base: A base is required to deprotonate the aniline. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[12] For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices. They must be capable of dissolving the reactants and maintaining the stability of the catalytic species at the required reaction temperature.[12]

Experimental Protocols & Workflows

General Workflow for C-N Coupling

The following diagram outlines the standard laboratory workflow for performing the Buchwald-Hartwig amination. Adherence to an inert atmosphere is critical for success, as oxygen can deactivate the Pd(0) catalyst.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 2: General Laboratory Workflow", labelloc=b, fontsize=12]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup | {Flask bake-dried | Inert Atmosphere (Ar/N₂) established}"]; reagents [label="Reagent Addition | {Add Quinazoline, Aniline, Base, Ligand, Solvent | Degas mixture}"]; catalyst [label="Catalyst Addition | {Add Pd precatalyst | Seal flask}"]; reaction [label="Reaction | {Heat to specified temperature | Monitor by TLC/LC-MS}"]; workup [label="Work-up | {Cool to RT | Quench reaction | Dilute with solvent | Filter/Extract}"]; purify [label="Purification | {Dry organic layer | Concentrate solvent | Purify by column chromatography}"]; characterize [label="Characterization | {Analyze pure product | ¹H NMR, ¹³C NMR, HRMS}"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> reagents; reagents -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purify; purify -> characterize; characterize -> end; }

Caption: General Laboratory Workflow for C-N Coupling.

Protocol: Buchwald-Hartwig Coupling of 4-Chloro-6,7-dimethoxyquinazoline

This protocol describes a representative coupling reaction using standard, highly effective conditions.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224.6 mg)

  • 4-(3-Fluorobenzyloxy)aniline (1.2 mmol, 261.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloro-6,7-dimethoxyquinazoline, 4-(3-fluorobenzyloxy)aniline, NaOtBu, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the resulting suspension for 10 minutes, during which time the mixture may be briefly sonicated or sparged with argon to ensure complete degassing.

  • Catalyst Addition: Add the Pd(OAc)₂ to the flask under a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloroquinazoline is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-(3-fluorobenzyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Optimization and Data Summary

The choice of catalyst system and conditions can significantly impact reaction efficiency. The following table summarizes common parameters for optimization.

ParameterCondition A (High-Turnover)Condition B (Mild/Base-Sensitive)Rationale & Causality
Pd Source Pd(OAc)₂ or Pd₂(dba)₃XPhos-Pd-G3 PrecatalystPrecatalysts offer better air stability and generate the active Pd(0) more reliably.[17]
Ligand XPhos or RuPhosBrettPhosBulky biaryl phosphines are essential for promoting reductive elimination and preventing β-hydride elimination.[11]
Base NaOtBuK₂CO₃ or Cs₂CO₃Strong bases like NaOtBu accelerate the reaction but can be incompatible with sensitive groups like esters. Weaker bases require more thermal energy but offer better functional group tolerance.[15]
Solvent Toluene or Dioxanet-BuOH or THFToluene and dioxane are high-boiling and common. t-BuOH can sometimes accelerate reactions with weaker bases.
Temperature 80-110 °C100-120 °CHigher temperatures are often needed to compensate for the lower reactivity of weaker bases or less reactive aryl chlorides.[15]
Typical Yield >90%70-85%Condition A is generally more efficient for robust substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Impure Reagents/Solvent 3. Insufficient Temperature1. Ensure a rigorously inert atmosphere; use a glovebox. Use a pre-formed catalyst. 2. Use freshly distilled/anhydrous solvents and pure reagents. 3. Increase reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition. 2. Presence of water.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure all reagents and solvents are scrupulously dry.
Slow Reaction with Weaker Base Insufficient thermal energy to overcome activation barrier.Switch to a higher boiling point solvent (e.g., Toluene to Dioxane) and increase the temperature.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination stands as a superior and highly reliable method for the synthesis of 4-anilinoquinazolines from 4-(3-fluorobenzyloxy)aniline. A thorough understanding of the reaction mechanism and the specific roles of the catalyst, ligand, and base allows for the rational design of robust protocols. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and selecting an appropriate bulky biaryl phosphine ligand, researchers can achieve high yields of these medicinally vital compounds, accelerating the pace of drug discovery and development.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery Source: PubMed URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential Source: International Journal of Medical and Pharmaceutical Research URL: [Link]

  • Title: The Power of Quinazoline: A Cornerstone in Modern Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship - University of California URL: [Link]

  • Title: CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy)
  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: An Ullmann type reaction for synthesis of quinazoline derivatives Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development Source: DSpace@MIT URL: [Link]

  • Title: Copper-catalyzed synthesis of quinazoline derivatives via Ullmann-type coupling and aerobic oxidation Source: PubMed URL: [Link]

  • Title: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine Source: MDPI URL: [Link]

  • Title: Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives Source: Medical Research Archives URL: [Link]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Synthesis

Executive Summary This technical guide provides an in-depth exploration of 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS No. 202197-26-0), a versatile chemical building block pivotal in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS No. 202197-26-0), a versatile chemical building block pivotal in modern medicinal chemistry. While the broader class of 4-(benzyloxy)anilines are useful, this specific chlorinated and fluorinated analog has gained prominence as a key intermediate in the synthesis of targeted therapeutics, most notably the dual tyrosine kinase inhibitor, Lapatinib.[1][2] The strategic placement of the chloro and fluoro substituents, combined with the reactive aniline moiety, offers a unique combination of electronic properties and synthetic handles. This guide will detail the compound's physicochemical properties, safety protocols, and core synthetic applications, providing field-proven, step-by-step protocols for its preparation and subsequent use in constructing complex bioactive molecules. The methodologies are presented to ensure reproducibility and provide a clear rationale for experimental choices, empowering researchers in drug discovery and process development.

Physicochemical Properties & Safety Data

A comprehensive understanding of a building block's properties is fundamental to its successful and safe application. The following table summarizes essential data for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

PropertyValueSource(s)
CAS Number 202197-26-0[3][4]
Molecular Formula C₁₃H₁₁ClFNO[3]
Molecular Weight 251.68 g/mol [3]
Appearance Tan or White to Gray/Red solid/crystal[1][5]
Melting Point 78.0 to 82.0 °C[6]
Boiling Point ~387.9 °C at 760 mmHg (Predicted)[6]
pKa 3.98 ± 0.10 (Predicted)[5]
Storage Room temperature, in dark place under inert atmosphere[5]

Critical Safety Information: This compound must be handled with appropriate precautions in a chemical fume hood, using personal protective equipment (PPE), including gloves and safety glasses.[7]

Hazard StatementDescriptionGHS ClassificationSource(s)
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[3][8]
H341Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)[3][8]
H373May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)[3][8]
H410Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Acute & Chronic Hazard[8]

Core Synthetic Applications & Mechanistic Rationale

The utility of 3-Chloro-4-(3-fluorobenzyloxy)aniline stems from its aniline functional group, which serves as a potent nucleophile and a precursor for a variety of transformations. The fluorobenzyl ether moiety is a critical pharmacophoric element, often introduced to enhance metabolic stability and modulate binding affinity through favorable electronic interactions.[9][10]

Application I: Keystone Intermediate for Kinase Inhibitors

The most prominent application of this building block is in the synthesis of anilino-quinazoline and related heterocyclic kinase inhibitors.[6] Lapatinib, a dual inhibitor of EGFR (HER1) and HER2 (ErbB-2) tyrosine kinases, exemplifies this strategy.[11] The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a halogen) on the quinazoline core in a nucleophilic aromatic substitution (SNAr) reaction.

  • Causality: The chloro-substituent on the aniline ring provides steric bulk and modulates the electronics of the system, while the 3-fluorobenzyloxy tail occupies a specific pocket in the kinase's ATP-binding site, contributing to the drug's potency and selectivity.[11] The reaction is typically conducted in a polar protic solvent like isopropanol at elevated temperatures to facilitate the substitution.

Application II: N-Acylation and Amide Bond Formation

As a primary aromatic amine, the compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a foundational reaction for expanding the molecular scaffold, introducing new functional groups, or linking to other fragments in a modular synthesis approach.[12]

  • Causality: The nucleophilicity of the aniline nitrogen is sufficient for these transformations. The reaction is often base-mediated (e.g., with pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Detailed Experimental Protocols

The following protocols are detailed to be self-validating, with explanations for key steps.

Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline via Nitro-Group Reduction

This procedure outlines the reduction of the nitro-aromatic precursor, a common and efficient method for preparing anilines.[1][11] The use of iron powder in the presence of an acid catalyst (generated from ammonium chloride) is a classic, cost-effective, and scalable method for this transformation.[13]

Workflow Diagram: Synthesis and Application

G cluster_0 Protocol 1: Synthesis of the Building Block cluster_1 Protocol 2: Application in S_NAr Coupling A 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene B Reaction Vessel (Ethanol/Water) A->B C Add Iron Powder & Ammonium Chloride B->C D Reflux (e.g., 2 hours) C->D E Filtration to remove Iron Oxide D->E F Solvent Removal & Extraction (Dichloromethane) E->F G 3-Chloro-4-(3-fluorobenzyloxy)aniline (Final Product) F->G J Add Building Block (G) G->J H 4-Chloro-6-iodoquinazoline I Reaction Vessel (Isopropanol) H->I K Heat (e.g., 66°C, 1 hour) I->K J->K L Cool & Filter K->L M Lapatinib Precursor (Final Coupled Product) L->M

Caption: Synthetic workflow from nitro-precursor to the target aniline and its subsequent use.

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (1.0 eq)

  • Iron powder, 70 mesh (approx. 3.0 eq)

  • Ammonium chloride (approx. 4.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride.[1]

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., a 4:1 ratio). The solvent system is crucial; ethanol solubilizes the organic starting material, while water is necessary for the iron-mediated reduction chemistry.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Filtration: Cool the reaction mixture to room temperature. The crude mixture will contain the product and insoluble iron oxides. Filter the mixture through a pad of celite to remove the solid byproducts. Wash the filter cake with ethanol to ensure complete recovery of the product.[11]

  • Work-up - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the resulting residue, add dichloromethane and water. Transfer to a separatory funnel, separate the organic layer, and wash with brine.[1] The use of DCM allows for efficient extraction of the organic aniline product from the aqueous phase containing inorganic salts.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline. The product can be purified further by column chromatography if necessary. A reported yield for a similar process is ~96%.[1]

Protocol 2: SNAr Coupling to a Quinazoline Core

This protocol demonstrates the use of the synthesized aniline in a key C-N bond-forming reaction.

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline (1.0 eq)

  • 4-Chloro-6-iodoquinazoline (1.0 eq)

  • Isopropanol

Procedure:

  • Reaction Setup: To a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol, add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline in isopropanol.[11] Isopropanol is an effective solvent that facilitates the solubility of both reactants while being sufficiently polar to support the SNAr mechanism.

  • Reaction Execution: Warm the reaction mixture to approximately 65-70 °C and maintain for 1-2 hours.[11] Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • Product Isolation: Cool the mixture to room temperature. The desired product, being less soluble in isopropanol than the starting materials, will often precipitate.

  • Purification: Isolate the product by filtration, wash the solid with cold isopropanol to remove any unreacted starting materials, and dry under vacuum.

Characterization of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Proper characterization is essential to confirm the identity and purity of the synthesized building block.

  • ¹H NMR: Expect characteristic signals in the aromatic region (approx. 6.8-7.5 ppm), a singlet for the benzylic CH₂ protons (approx. 5.0-5.2 ppm), and a broad singlet for the aniline NH₂ protons (which may be exchangeable with D₂O).

  • ¹³C NMR: Will show distinct signals for all 13 carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.

  • FT-IR: Key absorption bands would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C-O-C stretching for the ether linkage (~1200-1250 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹).[14]

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z ≈ 251, with a characteristic isotopic pattern [M+2]+ at ~m/z 253 (approx. 1/3 the intensity) due to the presence of the chlorine atom.

Conclusion

3-Chloro-4-(3-fluorobenzyloxy)aniline is a high-value, strategically designed building block for modern organic synthesis and drug discovery. Its pre-installed fluorobenzyl ether moiety and reactive aniline handle provide an efficient route to complex molecular architectures, particularly within the domain of kinase inhibitors. The protocols and data presented herein offer a robust framework for researchers to confidently and safely utilize this compound to accelerate their research and development programs.

References

  • MySkinRecipes. (n.d.). 4-((3-Fluorobenzyl)oxy)aniline. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 17, 2026, from [Link]

  • ECHA. (n.d.). Chemical Label for 3-chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 17, 2026, from [Link]

  • Wootten, D., et al. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 17, 2026, from [Link]

  • Myznikov, L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Jazayeri, A., et al. (2016). Structural basis for allosteric modulation of class B GPCRs. Nature. Retrieved February 17, 2026, from [Link]

  • Mathew, B., et al. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Retrieved February 17, 2026, from [Link]

  • Shen, C., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

  • Gamage, S. A., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Binding Sites of allosteric modulators in Class C GPCRs. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine Scaffolds

Topic: Reagents for synthesizing 4-(3-Fluoro-benzyloxy)-phenylamine derivatives Content Type: Application Notes and Protocols Introduction & Pharmacological Significance The 4-(3-Fluoro-benzyloxy)-phenylamine motif is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing 4-(3-Fluoro-benzyloxy)-phenylamine derivatives Content Type: Application Notes and Protocols

Introduction & Pharmacological Significance

The 4-(3-Fluoro-benzyloxy)-phenylamine motif is a "privileged structure" in medicinal chemistry, serving as the lipophilic anchor for several Type I and Type II kinase inhibitors. This ether-linked aniline scaffold is most notably the core pharmacophore of Lapatinib (Tykerb) , a dual EGFR/HER2 inhibitor used in breast cancer therapy.

The 3-fluorobenzyl moiety provides metabolic stability and optimal hydrophobic pocket filling, while the aniline nitrogen serves as the critical attachment point for heterocycles (e.g., quinazolines, quinolines) via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (


).

This guide details a robust, scalable two-step synthesis:

  • Williamson Ether Synthesis: Coupling of substituted 4-nitrophenols with 3-fluorobenzyl halides.

  • Chemoselective Nitro Reduction: Converting the nitro group to the target aniline without defluorination or dehalogenation of sensitive substituents.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the ether linkage and the amine terminus.

Retrosynthesis Target Target: 4-(3-Fluoro-benzyloxy)-phenylamine (Kinase Inhibitor Precursor) NitroEther Intermediate: 4-(3-Fluoro-benzyloxy)-nitrobenzene Target->NitroEther Functional Group Interconversion (Nitro Reduction) Phenol Starting Material A: 4-Nitrophenol deriv. (e.g., 2-Cl-4-nitrophenol) NitroEther->Phenol C-O Bond Formation (Williamson Ether) Benzyl Starting Material B: 3-Fluorobenzyl bromide NitroEther->Benzyl

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether core.

Reagent Selection Guide: Critical Decision Matrix

Success depends on selecting reagents that balance reactivity with chemoselectivity, especially when synthesizing halogenated derivatives (e.g., the 3-chloro analogue for Lapatinib).

Step 1: Williamson Ether Synthesis
ParameterStandard ReagentHigh-Performance AlternativeExpert Insight
Base

(Potassium Carbonate)

(Cesium Carbonate)

is sufficient for most phenols. Use

(0.5 eq) if the phenol is electron-rich or sterically hindered to leverage the "Cesium Effect" for higher solubility.
Solvent DMF (Dimethylformamide)Acetonitrile (

) or Acetone
DMF offers the best reaction rates (

) but is hard to remove.

allows for easier workup and crystallization of the product directly from the reaction mixture.
Electrophile 3-Fluorobenzyl Bromide3-Fluorobenzyl ChlorideThe bromide is more reactive (faster kinetics at 60°C). The chloride requires higher temps (80-100°C) and often NaI catalysis (Finkelstein condition).
Step 2: Nitro Reduction (The Chemoselectivity Trap)

CRITICAL WARNING: If your derivative contains a Chlorine or Bromine atom on the aromatic ring (e.g., for Lapatinib synthesis), avoid standard Pd/C hydrogenation . Palladium will rapidly catalyze hydrodehalogenation, stripping the chlorine atom and ruining the synthesis.

MethodReagentsApplicabilityPros/Cons
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
Non-halogenated only Pro: Cleanest workup (filtration). Con: Removes Cl/Br/I substituents.
Dissolving Metal (Bechamp) Fe powder,

, EtOH/Water
Halogenated (Cl/Br) derivatives Pro: 100% Chemoselective. Does not touch aryl halides. Con: Iron sludge waste requires Celite filtration.
Tin Chloride

, EtOH
Small scale / Lab Pro: Very reliable. Con: Toxic tin byproducts; difficult emulsion workups.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ether Intermediate

Reaction: 2-Chloro-4-nitrophenol + 3-Fluorobenzyl bromide


 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-nitrophenol (5.0 g, 28.8 mmol) and Acetonitrile (50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (6.0 g, 43.2 mmol, 1.5 eq). The solution will turn bright yellow (phenoxide formation). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 3-Fluorobenzyl bromide (5.99 g, 31.7 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Fit a reflux condenser and heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.

    • Stir for 30 minutes to ensure all salts are dissolved.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove excess bromide.
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow crystalline solid.[1]

Protocol B: Chemoselective Reduction (Iron-Mediated)

Reaction: Nitro-Ether Intermediate


 Aniline Product
Note: This method preserves the Chlorine atom essential for Lapatinib analogs.
  • Setup: In a 500 mL flask, dissolve the Nitro intermediate from Protocol A (5.0 g, 17.7 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (

    
    )  (4.7 g, 88.5 mmol, 5 eq) and Iron Powder  (4.9 g, 88.5 mmol, 5 eq, -325 mesh).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended for scales >10g due to iron clumping).

    • Observation: The reaction will turn dark grey/brown.

    • Time: 2–4 hours. Monitor by TLC; the amine is significantly more polar and often fluorescent blue under UV (long wave).

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot Ethanol (50 mL).

    • Concentration: Evaporate the ethanol under reduced pressure.

    • Extraction: Dilute the residue with EtOAc (100 mL) and wash with saturated

      
       (to neutralize any trapped acid) and Brine.
      
    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude aniline is often pure enough (>95%) for the next step. If darkening occurs (oxidation), recrystallize from Ethanol/Hexane or purify via silica column (DCM/MeOH 98:2).

Process Workflow & Logic

Workflow Start Start: 4-Nitrophenol Deriv. Step1 Step 1: Ether Synthesis (K2CO3, MeCN, 80°C) Start->Step1 Check1 Halogen Present? Step1->Check1 PathA NO Halogen (Standard) Check1->PathA No PathB YES Halogen (e.g., Cl, Br) Check1->PathB Yes RedA Reduction A: H2 / Pd-C (Fast, Clean) PathA->RedA RedB Reduction B: Fe / NH4Cl (Chemoselective) PathB->RedB Final Final Product: 4-(3-Fluoro-benzyloxy)-phenylamine RedA->Final RedB->Final

Figure 2: Decision tree for selecting the reduction method based on substrate substitution.

Troubleshooting & Optimization (Expert Tips)

  • The "Sticky" Iron Problem: In Protocol B, iron oxide byproducts can form a fine sludge that clogs filters.

    • Solution: Add a small amount of Celite directly to the reaction flask before filtration. Filter while the solution is near boiling; if it cools, the product may crystallize in the Celite pad.

  • O- vs. C-Alkylation: While rare with phenols, C-alkylation can occur with very active halides.

    • Control: Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation (hard nucleophile/hard electrophile interaction). However, MeCN is usually sufficient and easier to handle.

  • Impurity Control (Dibenzylation): If the aniline product is alkylated further (rare in this specific sequence but possible if reagents are mixed), ensure the benzyl halide is fully consumed or washed away before the reduction step. Benzyl halides can alkylate the newly formed aniline during the reduction workup.

Safety & Handling

  • 3-Fluorobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood. Quench excess alkylating agent with aqueous ammonia or amine waste before disposal.

  • Nitro Compounds: Potentially explosive if distilled to dryness at high heat.

  • Aromatic Amines: Many are suspected carcinogens. Wear double nitrile gloves and avoid dust inhalation.

References

  • Synthesis of Lapatinib Intermediates

    • Title: Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.[2][3][4][5]

    • Source: Google P
    • URL
  • Williamson Ether Synthesis Mechanisms

    • Title: The Williamson Ether Synthesis - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Chemoselective Reduction of Nitro Compounds

    • Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.[6]

    • Source: ChemRxiv.
    • URL:[Link][7][8]

  • Kinase Inhibitor Chemistry (Lapatinib)

    • Title: The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib.[2]

    • Source: BenchChem Application Notes.[2]

Sources

Method

Application Notes and Protocols for Handling 4-(3-Fluoro-benzyloxy)-phenylamine Hydrochloride Powder

Abstract This document provides comprehensive application notes and detailed protocols for the safe handling of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride powder. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride powder. It is intended for researchers, scientists, and drug development professionals. The guide emphasizes a risk-based approach to laboratory handling, storage, and disposal, drawing upon safety data for structurally similar compounds and best practices for potent pharmaceutical powders. The protocols herein are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Introduction and Scientific Context

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride is a fluorinated aromatic amine, a class of compounds of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can modulate the compound's metabolic stability, binding affinity, and pharmacokinetic properties. As with many novel chemical entities, a comprehensive toxicological profile may not be readily available. Therefore, a cautious and well-documented approach to handling is paramount.

These protocols are established based on the known hazards of similar chemical structures, such as other halogenated organic compounds and powdered amine hydrochlorides. The primary directive is the implementation of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure.

Hazard Assessment and Risk Mitigation

While a specific Safety Data Sheet (SDS) for 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride is not widely available, data from structurally related compounds, such as 4-(4-Fluorophenoxy)benzylamine hydrochloride, indicate potential hazards.[1] A thorough risk assessment is a prerequisite for any handling activities.

2.1. Identified Potential Hazards

Based on analogous compounds, 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride should be treated as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1]

2.2. Occupational Exposure Banding (OEB)

In the absence of a defined Occupational Exposure Limit (OEL), a precautionary approach is to assign an internal Occupational Exposure Band (OEB). Given the nature of the compound as a potentially potent pharmaceutical intermediate, it is prudent to handle it under conditions suitable for a moderate to high potency compound (e.g., OEB 3 or 4). This necessitates the use of containment solutions to minimize airborne powder.[3][4]

2.3. Engineering Controls

The primary method for controlling exposure to powdered substances is through engineering controls.[5]

  • For weighing and aliquoting: Use of a certified chemical fume hood with good airflow is mandatory. For highly potent applications, a glove box or containment isolator is recommended.[4][6]

  • For general handling in solution: A well-ventilated laboratory space is essential.

2.4. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.

  • Body Protection: A lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary, especially if engineering controls are not sufficient.[7]

Experimental Protocols

The following protocols are designed to provide a systematic and safe approach to common laboratory procedures involving 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride powder.

3.1. Protocol for Weighing and Aliquoting

This protocol is designed to be performed within a chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent paper.

    • Gather all necessary equipment: spatulas, weigh boats, vials, and a calibrated analytical balance.

  • Procedure:

    • Carefully open the container of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat on the analytical balance.

    • Once the desired weight is obtained, carefully transfer the powder to a pre-labeled container.

    • Close the primary container tightly.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth.

    • Dispose of the weigh boat and any contaminated absorbent paper in the designated halogenated organic waste container.[8][9]

3.2. Protocol for Solution Preparation

  • Preparation:

    • Select a suitable solvent based on experimental requirements.

    • Ensure all glassware is clean and dry.

  • Procedure:

    • In a chemical fume hood, add the desired volume of solvent to a flask or beaker.

    • Slowly add the pre-weighed 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride powder to the solvent while stirring.

    • Continue stirring until the solid is completely dissolved.

  • Storage:

    • Store the solution in a tightly sealed, clearly labeled container.

    • Indicate the compound name, concentration, solvent, and date of preparation on the label.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste containing 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled "Halogenated Organic Waste" container.[8][9][10]

  • Liquid Waste: Collect in a designated, labeled "Halogenated Organic Liquid Waste" container.[10][11]

  • Do not dispose of this chemical down the drain.[8][9]

Visualization of Handling Workflow

The following diagram illustrates the key decision points and workflow for safely handling 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride powder.

G Workflow for Handling 4-(3-Fluoro-benzyloxy)-phenylamine Hydrochloride cluster_prep Preparation cluster_handling Powder Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Determine Hazard Level PrepWorkspace Prepare Work Area (Fume Hood) SelectPPE->PrepWorkspace Weighing Weighing and Aliquoting PrepWorkspace->Weighing Dissolution Solution Preparation Weighing->Dissolution WasteDisposal Waste Disposal Weighing->WasteDisposal Contaminated materials Spill Spill Occurs? Weighing->Spill Storage Proper Storage Dissolution->Storage Dissolution->WasteDisposal Empty containers, residual solutions Dissolution->Spill Decontamination Decontaminate Work Area Storage->Decontamination WasteDisposal->Decontamination End End Decontamination->End Procedure Complete Spill->Storage No EmergencyProtocol Follow Emergency Spill Protocol Spill->EmergencyProtocol Yes EmergencyProtocol->WasteDisposal

Caption: Key stages in the safe handling of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.

References

  • Braun Research Group.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Agno Pharmaceuticals.
  • Outsourced Pharma. Best Practices For Handling Potent APIs.
  • ISPE. ISPE Good Practice Guide: Containment for Potent Compounds.
  • Bucknell University.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(4-Fluorophenoxy)benzylamine hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET - Phenoxybenzamine hydrochloride.
  • Alfa Chemistry. 4-(3-Fluoro-benzyloxy)-phenylamine.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Fluorobenzylamine Hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - Benzenemethanamine, 4-fluoro-.
  • ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Removing 4-(3-fluorobenzyloxy)aniline impurity from Lapatinib synthesis

The following technical guide is designed for process chemists and purification scientists optimizing the synthesis of Lapatinib (Tykerb/Tyverb). It addresses the specific removal of the 4-(3-fluorobenzyloxy)aniline impu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and purification scientists optimizing the synthesis of Lapatinib (Tykerb/Tyverb). It addresses the specific removal of the 4-(3-fluorobenzyloxy)aniline impurity (often referred to as the des-chloro aniline intermediate).[1][2]

Topic: Elimination of 4-(3-fluorobenzyloxy)aniline (Des-chloro Impurity) Context: Process Optimization & Critical Quality Attribute (CQA) Control

Executive Summary & Impurity Profile

The compound 4-(3-fluorobenzyloxy)aniline is a critical process impurity.[1][2][3] It is the des-chloro analog of the key intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline (Intermediate A).[1][2][3]

  • Origin: It typically arises from the use of des-chloro starting materials (e.g., 4-fluorophenol or 4-nitrophenol contaminants) or reductive dechlorination during the nitro-reduction step.[1][2][3][4]

  • Criticality: If not removed before the coupling step with the quinazoline core, it reacts to form Des-chloro Lapatinib (Impurity 16/Impurity L).[1][4]

  • Purification Challenge: Des-chloro Lapatinib is structurally almost identical to Lapatinib, making downstream separation via crystallization extremely difficult and yield-destructive.[1][2][3][4] The most effective control strategy is purification at the intermediate stage. [1][2][4]

Impurity Propagation Pathway

The following diagram illustrates how this impurity propagates through the synthesis and why upstream control is mandatory.

Lapatinib_Impurity_Flow cluster_inputs Starting Materials cluster_reduction Reduction Step (Fe/NH4Cl or H2/Pd) cluster_coupling Coupling with 4-Chloro-6-iodoquinazoline SM_Target 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Correct Precursor) Int_Target Intermediate A: 3-Chloro-4-(3-fluorobenzyloxy)aniline (Target) SM_Target->Int_Target Reduction SM_Impurity 4-(3-fluorobenzyloxy)nitrobenzene (Des-Chloro Impurity) Int_Impurity Impurity B: 4-(3-fluorobenzyloxy)aniline (Des-Chloro Aniline) SM_Impurity->Int_Impurity Reduction Final_Target Lapatinib Intermediate (Correct Structure) Int_Target->Final_Target Coupling Final_Impurity Des-Chloro Lapatinib (Critical impurity) Int_Impurity->Final_Impurity Coupling (Competitive) Control CRITICAL CONTROL POINT Purify Here Int_Impurity->Control Control->Int_Target Recrystallization/Extraction

Figure 1: Impurity propagation pathway demonstrating the necessity of removing the aniline impurity prior to quinazoline coupling.

Troubleshooting Guide: Removal Protocols

Method A: pKa-Driven Selective Extraction (High Efficiency)

Principle: The chlorine atom on the target aniline is electron-withdrawing, which lowers the pKa of the amino group compared to the des-chloro impurity.[1][2][3][4]

  • Target (3-Cl): pKa

    
     3.5 – 4.0 (Less Basic)
    
  • Impurity (Des-Cl): pKa

    
     5.3 (More Basic)[1]
    

By washing the organic layer with a buffer at a specific pH (approx.[4] 4.0–4.5), the more basic impurity will be protonated and partitioned into the aqueous phase, while the less basic target remains neutral in the organic phase.[2][4]

Protocol:

  • Dissolution: Dissolve the crude aniline intermediate in Ethyl Acetate or Dichloromethane (DCM) (10 volumes).

  • Buffer Preparation: Prepare a 0.5 M Phosphate or Citrate buffer adjusted to pH 4.2 .

  • Extraction:

    • Wash the organic phase with the pH 4.2 buffer (2 x 3 volumes).

    • Mechanism:[3][4][5][6] The impurity (

      
      ) becomes ionic (
      
      
      
      ) and moves to water. The target (
      
      
      ) remains neutral (
      
      
      ) in solvent.
  • Verification: Check the organic layer by HPLC. If impurity > 0.1%, repeat wash.[4]

  • Recovery: Wash organic layer with saturated

    
     (to ensure neutrality), dry over 
    
    
    
    , and concentrate.
Method B: Recrystallization (Polishing)

If the extraction method is insufficient, recrystallization is the standard purification technique.

Solvent System: Ethanol/Water or Isopropanol (IPA)/Water.[4]

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (5 volumes) and heat to reflux (

    
    ) until fully dissolved.
    
  • Cooling: Slowly cool the solution to

    
    .
    
  • Anti-solvent: Add Water (2-3 volumes) dropwise over 30 minutes while stirring.[4]

  • Crystallization: Cool further to

    
     and stir for 2 hours.
    
  • Filtration: Filter the solid and wash with cold Ethanol/Water (1:1).[4]

  • Drying: Vacuum dry at

    
    .
    

Comparative Data: Purification Efficiency

ParameterCrude IntermediateAfter Acid Wash (Method A)After Recrystallization (Method B)[2]
Purity (HPLC) 92.0 - 95.0%98.5%> 99.5%
Des-Cl Impurity 1.5 - 3.0%< 0.3%< 0.05%
Yield Loss N/A~5 - 8%~15 - 20%
Scalability N/AHigh (Liquid-Liquid)Medium (Thermal control required)

Frequently Asked Questions (FAQs)

Q1: Can I remove 4-(3-fluorobenzyloxy)aniline after it has reacted to form Lapatinib? A: It is extremely difficult. Once coupled, the impurity becomes Des-chloro Lapatinib .[3][4] The structural difference is only a single chlorine atom on a large molecule (MW ~581 g/mol ). Separation requires multiple, yield-destroying recrystallizations of the Lapatinib Ditosylate salt.[3][4] Prevention at the intermediate stage is the only commercially viable control. [4]

Q2: What is the acceptable limit for this impurity in the intermediate? A: To meet ICH Q3A/B guidelines for the final API, the des-chloro aniline in the intermediate should ideally be controlled to < 0.10% . If the downstream coupling yield is high, any impurity present will convert 1:1 to the API impurity.[4]

Q3: Why does the impurity form in the first place? A: Two main reasons:

  • Feedstock Contamination: The starting material 2-chloro-4-nitrophenol contained 4-nitrophenol.[1][2][3][4]

  • Over-Reduction: During the reduction of the nitro group to the aniline (using

    
     or 
    
    
    
    ), aggressive conditions can sometimes strip the chlorine atom (hydrodechlorination), especially if Palladium is used without a poison/inhibitor.[4]

Q4: How do I detect this impurity? A: Standard Reverse Phase HPLC (C18 column).[4]

  • Mobile Phase: Ammonium Formate (pH 3.[4]5) / Acetonitrile gradient.[4]

  • Retention Time: The des-chloro impurity is more polar than the target (due to lack of Cl) and will typically elute before the main 3-chloro-4-(3-fluorobenzyloxy)aniline peak.[1][2][3]

References

  • BenchChem. (2025).[4] The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. Retrieved from

  • Google Patents. (2012).[4] EP2489661A1 - Impurity of lapatinib and salts thereof.[1][2][3][4] Retrieved from

  • Veeprho. (2025).[4] Lapatinib Impurity 15 & Related Compounds. Retrieved from [2]

  • PubChem. (2025).[4] Lapatinib Compound Summary & Impurity Data. Retrieved from

Sources

Optimization

Technical Support Center: 4-(3-Fluoro-benzyloxy)-phenylamine HCl

This guide serves as a specialized Technical Support Center resource for researchers handling 4-(3-Fluoro-benzyloxy)-phenylamine HCl . It is designed to address the common phenomenon of color change (discoloration) durin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource for researchers handling 4-(3-Fluoro-benzyloxy)-phenylamine HCl . It is designed to address the common phenomenon of color change (discoloration) during storage, providing mechanistic insights, troubleshooting steps, and restoration protocols.

Case ID: STAB-ANL-043 | Category: Chemical Stability & Handling[1]

Issue Overview: Why has my compound changed color?

Symptom: The white or off-white crystalline solid has turned pink, yellow, brown, or grey upon storage.

Root Cause Analysis: The color change is primarily driven by the oxidative degradation of the aniline (phenylamine) moiety . Although the hydrochloride (HCl) salt form is significantly more stable than the free base, the compound remains susceptible to environmental stressors.

The degradation pathway typically involves:

  • Auto-oxidation: Trace amounts of free amine (in equilibrium with the salt on the crystal surface) react with atmospheric oxygen.

  • Radical Formation: Formation of anilino radicals (

    
    ).
    
  • Coupling: These radicals dimerize or polymerize to form highly conjugated species such as azo compounds , phenazines , or quinone imines .

  • Chromophores: These conjugated systems act as powerful chromophores. Even ppm-level impurities (0.1% or less) can cause intense pink or brown coloration without significantly affecting the bulk purity measured by NMR.[1]

Mechanism of Degradation (Visualized)

The following diagram illustrates the oxidative cascade leading to discoloration.

AnilineOxidation Start 4-(3-Fluoro-benzyloxy)- phenylamine HCl (White Solid) Trigger Trigger: Moisture/Light/O2 Start->Trigger Storage FreeBase Surface Hydrolysis (Trace Free Amine) Trigger->FreeBase Equilibrium Shift Radical Anilino Radical (Ph-NH•) FreeBase->Radical Oxidation (-e-) Coupling Oxidative Coupling (Dimerization) Radical->Coupling Colored Colored Impurities (Azo/Quinone/Polyaniline) Coupling->Colored Conjugation

Figure 1: Oxidative degradation pathway of aniline derivatives leading to chromophore formation.

Troubleshooting & FAQs

Q1: The sample is pink/brown. Is it still usable for my reaction?

Answer: Likely, yes. Color is a highly sensitive indicator but a poor quantitative measure of purity. Aniline derivatives can appear significantly discolored with >99% chemical purity.

  • Action: Run an HPLC or LC-MS.

  • Threshold: If purity is >98% , the colored impurities are likely trace and will be removed during the workup of your subsequent reaction.

  • Exception: If your next step is a metal-catalyzed coupling (e.g., Buchwald-Hartwig), these impurities can poison the catalyst.[1] In this case, purification is mandatory.

Q2: Why did it degrade even though it was in a closed bottle?

Answer: Standard caps are not hermetic seals against moisture and oxygen over long periods.

  • Moisture: Hygroscopicity of the HCl salt draws in water, creating a microscopic aqueous layer on the crystal surface where the salt dissociates, liberating the free amine for oxidation.

  • Light: Aniline salts are photosensitive. Energy from light accelerates the radical formation step shown in Figure 1.

Q3: How do I prevent this in the future?

Answer: Implement the "Cold-Dark-Dry" Protocol.

  • Temperature: Store at -20°C . Low thermal energy inhibits radical propagation.

  • Atmosphere: Backfill headspace with Argon or Nitrogen .

  • Container: Amber glass vials with parafilm or Teflon-lined caps.

Restoration Protocol: Purification of Discolored Salts

If the purity has dropped below acceptable limits (<95%) or the color interferes with downstream assays, use this Self-Validating Recrystallization Protocol .

Objective: Remove colored oxidative impurities using activated charcoal and recrystallization.

Materials Required:
  • Ethanol (Absolute)[1]

  • Activated Charcoal (Norit or similar)[1]

  • Celite (Filter aid)[1]

  • Diethyl Ether (for washing)[1]

Step-by-Step Procedure:
  • Dissolution (The Solubility Check):

    • Dissolve the crude colored solid in the minimum amount of boiling Ethanol .

    • Validation: If the solid does not dissolve completely, add water dropwise (up to 10% v/v) until clear.

  • Decolorization (The Carbon Treatment):

    • Remove heat and let the solution cool slightly (to prevent bumping).

    • Add Activated Charcoal (5-10 wt% of the compound mass).[1]

    • Reflux gently for 15–30 minutes.

    • Mechanism:[1] The planar, conjugated colored impurities adsorb strongly to the carbon lattice, while the salt remains in solution.

  • Hot Filtration:

    • Filter the hot mixture through a pad of Celite to remove the charcoal.

    • Critical: Pre-warm the funnel to prevent premature crystallization in the stem.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Validation: If no crystals form, scratch the glass or add diethyl ether dropwise to lower polarity.

  • Isolation:

    • Filter the white crystals.[2]

    • Wash with cold Diethyl Ether (removes surface mother liquor).

    • Dry under vacuum.[3]

Decision Tree: To Use or To Purify?

DecisionTree Observed Observation: Sample Discolored CheckPurity Action: Check HPLC/LC-MS Observed->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity LowPurity Purity < 95% CheckPurity->LowPurity SensitiveApp Is Application Metal-Catalyzed? HighPurity->SensitiveApp Purify Execute Purification Protocol (Charcoal) LowPurity->Purify UseAsIs Proceed with Experiment SensitiveApp->UseAsIs No SensitiveApp->Purify Yes

Figure 2: Decision matrix for handling discolored aniline salts.

Summary Data: Stability Profile

ParameterSpecification / Behavior
Appearance (Fresh) White to off-white solid
Appearance (Aged) Pink, beige, or brown solid
Primary Degradation Oxidative coupling (Azo/Quinone formation)
Storage Recommendation -20°C, Protected from light, Inert atmosphere
Hygroscopicity Moderate (HCl salt); Keep desiccated
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

References

  • BenchChem. (2025).[3] Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-Chloro-4-(3-fluorobenzyloxy)aniline.[1][4][5][6] National Library of Medicine. Retrieved from [1]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [1]

  • Combi-Blocks. (2023). Safety Data Sheet: [2-(2-Fluorophenoxy)phenyl]amine hydrochloride. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-fluorobenzyloxy)phenylamine Hydrochloride

Topic: Purification of 4-(3-fluorobenzyloxy)phenylamine hydrochloride by column chromatography Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ[1][2] Executive Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(3-fluorobenzyloxy)phenylamine hydrochloride by column chromatography Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ[1][2]

Executive Technical Overview

Purifying 4-(3-fluorobenzyloxy)phenylamine hydrochloride (an aniline salt) directly via normal-phase silica gel chromatography presents a fundamental chemical conflict. Silica gel (


) is acidic (

).[1] When an amine hydrochloride salt is loaded onto silica, the salt often undergoes ion exchange with surface silanols, causing the compound to "streak" or bind irreversibly to the baseline.

The Industry Standard Protocol for this class of compounds (alkoxy-anilines) dictates one of two pathways:

  • Free-Basing Strategy (Recommended): Neutralize the salt, purify the free amine on silica (with basic modifiers), and regenerate the HCl salt.

  • Reverse-Phase Strategy: Purify the salt directly using C18 silica with an acidic aqueous mobile phase.[1][2]

This guide addresses the troubleshooting of these specific workflows.

Decision Matrix & Workflow (Visual)

The following diagram illustrates the critical decision points based on your crude material's behavior.

PurificationWorkflow Start Crude 4-(3-fluorobenzyloxy) phenylamine HCl CheckSol Solubility Check: Soluble in EtOAc/DCM? Start->CheckSol Decision Purification Strategy CheckSol->Decision Assess Impurity Profile MethodA Method A: Free Base Column (Normal Phase Silica) Decision->MethodA Standard Impurities MethodB Method B: Direct Salt Purification (Reverse Phase C18) Decision->MethodB Very Polar Impurities MethodC Method C: Recrystallization (No Chromatography) Decision->MethodC High Crude Purity (>85%) ProcessA 1. Partition (aq. NaHCO3 / DCM) 2. Dry & Concentrate 3. Column (Hex/EtOAc + 1% TEA) 4. Reform HCl (HCl/Ether) MethodA->ProcessA ProcessB 1. Dissolve in Water/MeOH 2. C18 Column (H2O + 0.1% HCl / ACN) 3. Lyophilize MethodB->ProcessB End Pure HCl Salt (>98% Purity) MethodC->End ProcessA->End ProcessB->End

Caption: Decision matrix for selecting the optimal purification route based on crude material properties and available equipment.

Troubleshooting & FAQs
Category A: The "Stuck Band" Phenomenon (Normal Phase Silica) [1]

Q1: I loaded the crude HCl salt onto a standard silica column using DCM/MeOH, but the product is not eluting or is streaking across 20+ fractions. Why?

Diagnosis: This is the classic "Amine-Silanol Interaction."[1] The HCl salt dissociates, and the protonated amine (


) undergoes cation exchange with the deprotonated silanols (

) on the stationary phase.[1] Solution:
  • Immediate Fix: Switch the mobile phase to DCM:MeOH:NH4OH (90:9:1) . The ammonia will compete for the silanol sites and deprotonate the amine, allowing it to elute.

  • Prevention (Method A): Do not load the salt. Suspend your crude solid in DCM, wash with saturated aqueous

    
    , dry the organic layer (
    
    
    
    ), and load the free base . Run the column with Hexane:Ethyl Acetate (3:[1]1) + 1% Triethylamine (TEA) .[1]

Q2: My product co-elutes with a yellow impurity. TLC shows a single spot, but NMR shows contamination.

Diagnosis: The yellow impurity is likely the 4-nitrophenol precursor or an azobenzene oxidation byproduct (common in aniline synthesis).[1] These often have similar


 values to the aniline in neutral solvents.
Solution: 
  • Change Selectivity: Anilines are basic; phenols are acidic.[1]

    • Wash the organic layer with 1M NaOH before the column (removes phenols).

    • If the impurity is non-acidic (e.g., azobenzene), use a gradient of Toluene:Acetone . The

      
       interactions of toluene often separate aromatic impurities better than Hex/EtOAc.[1]
      
Category B: Solubility & Loading Issues

Q3: The crude HCl salt is insoluble in DCM or Hexane/EtOAc. How do I load it onto the column?

Diagnosis: Aniline hydrochloride salts are ionic lattice solids, typically insoluble in non-polar chromatography solvents.[2] Solution:

  • Solid Load (Dry Load): Dissolve the crude salt in minimal Methanol (MeOH). Add silica gel (ratio 1:2 crude:silica).[1] Evaporate the solvent to dryness on a rotovap. Load this dry powder on top of your pre-packed column.[1]

  • Caution: Even with dry loading, if you use a standard solvent system without a base modifier (TEA or

    
    ), the salt will likely stick at the baseline.
    
Category C: Salt Regeneration & Stability [3]

Q4: After purifying the free base, I added HCl in ether, but the resulting solid is a hygroscopic gum, not a powder.

Diagnosis: This indicates trapped solvent or excess HCl causing an "oiling out" effect, or the presence of water. Solution:

  • Solvent Switch: Dissolve the gum in a minimum amount of dry Ethanol or Isopropanol (IPA) .[1][2]

  • Precipitation: Add diethyl ether or hexanes dropwise with vigorous stirring until the solution turns cloudy.

  • Crystallization: Cool to

    
     or 
    
    
    
    .
  • Stoichiometry: Ensure you are using exactly 1.05 equivalents of HCl (e.g., 4M HCl in Dioxane). Large excesses of acid can degrade the benzyl ether linkage [1].

Experimental Protocols
Data Summary: Mobile Phase Optimization
Compound FormStationary PhaseRecommended Mobile Phase

(Approx)
Notes
Free Base Silica (Normal)Hexane:EtOAc (2:[1][2]1) + 1% TEA0.35Sharp bands; best resolution.[1]
Free Base Silica (Normal)DCM:MeOH (95:[1]5)0.40Good for polar impurities; risk of tailing.[1]
HCl Salt Silica (Normal)DCM:MeOH:NH4OH (89:10:[1]1)0.2 - 0.5Effectively converts to free base on column.[1]
HCl Salt C18 (Reverse)Water (0.1% TFA) : ACNVariableElutes based on hydrophobicity; salt stays intact.[1]
Protocol A: Purification via Free Base (The "Gold Standard") [1][2]
  • Partition: Suspend 1.0 g of crude 4-(3-fluorobenzyloxy)phenylamine HCl in 50 mL DCM. Add 50 mL sat.

    
    . Shake vigorously until the solid dissolves and the aqueous layer is clear.
    
  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.[1] Combine organics, dry over

    
    , and concentrate.
    
  • Chromatography:

    • Column: 40 g Silica Flash Cartridge.[1]

    • Solvent A: Hexanes + 1% Triethylamine.[1]

    • Solvent B: Ethyl Acetate + 1% Triethylamine.[1]

    • Gradient: 0-50% B over 20 CV (Column Volumes).

  • Salt Formation: Dissolve the purified oil/solid in minimal dry Ethanol. Add 1.1 eq of 4M HCl in Dioxane . Dilute with

    
     to precipitate the white solid. Filter and dry under vacuum.[1][4]
    
Protocol B: Direct Salt Purification (Reverse Phase)

Use this if the free base is unstable (oxidizes rapidly in air).

  • Loading: Dissolve crude salt in Water:Acetonitrile (9:1).

  • Column: C18 Flash Cartridge (e.g., 30g).

  • Mobile Phase:

    • A: Water + 0.05% HCl (maintains salt form).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 min.

  • Workup: Lyophilize (freeze-dry) the product fractions. Do not rotovap at high heat to avoid hydrolysis of the ether.[1]

References
  • BenchChem Technical Support. (2025).[1] Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride: Troubleshooting Guide. Retrieved from [1]

  • Matar, N., et al. (2017).[5] Purification of organic hydrochloride salt? ResearchGate Discussion.[1][5] Retrieved from

  • Snead, D. R., & Jamison, T. F. (2013).[6] End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride. Chemical Science, 4, 2822-2827.[1] Retrieved from [1][6]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-chloro-4-(3-fluorobenzyloxy)aniline.[1][7][8][9][10][11] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 4-(3-Fluoro-benzyloxy)-phenylamine Hydrochloride and its Alternatives

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride, a key building block in medicinal chemistry. We will explore a primary reversed-phase HPLC method, discuss its underlying principles, and compare it with alternative analytical strategies, offering data-driven insights to guide your method selection.

The Analytical Challenge: Understanding the Analyte

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride is a substituted aromatic amine. Its chemical structure, featuring a basic amine group, a flexible ether linkage, and fluorinated and non-fluorinated aromatic rings, presents specific challenges and opportunities for chromatographic separation. The amine group's pKa will dictate its ionization state in response to mobile phase pH, significantly impacting retention on reversed-phase columns. The aromatic nature of the molecule allows for strong UV absorbance, making UV detection a straightforward choice.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, and a well-developed RP-HPLC method offers a reliable approach for the routine analysis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.[1]

Experimental Protocol: RP-HPLC-UV

Objective: To achieve baseline separation of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride from potential process impurities and degradation products with good peak symmetry and reproducibility.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its hydrophobicity, which provides good retention for aromatic compounds.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape for the basic analyte.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.[4]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte would allow for the selection of the absorbance maximum for enhanced sensitivity.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Rationale for Methodological Choices

The selection of a C18 stationary phase is based on its proven effectiveness in retaining and separating aromatic compounds through hydrophobic interactions.[1][5] The use of acetonitrile as the organic modifier provides good elution strength and low viscosity. The acidic mobile phase (pH ~2 with 0.1% TFA) ensures that the primary amine group of the analyte is protonated. This consistent ionization state prevents peak tailing that can occur at intermediate pH values. TFA also serves as an ion-pairing reagent, forming a neutral complex with the protonated amine, which enhances its retention on the nonpolar C18 stationary phase and improves peak symmetry.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Analyte dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column (30 °C) autosampler->column pump Pump (Gradient Elution) pump->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram Signal integration Peak Integration & Analysis chromatogram->integration report Generate Report integration->report

Caption: Workflow for the RP-HPLC-UV analysis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.

Comparison of Analytical Methodologies

While the primary RP-HPLC-UV method is robust for many applications, alternative techniques may offer advantages in terms of speed, sensitivity, or selectivity. The following table compares the proposed method with other viable analytical approaches.

Parameter Primary Method: RP-HPLC-UV Alternative 1: UPLC-UV Alternative 2: HPLC-MS/MS Alternative 3: GC-MS (with derivatization)
Principle Reversed-phase chromatography with UV detection.[1]Ultra-high performance liquid chromatography with UV detection.Liquid chromatography coupled with tandem mass spectrometry.[6]Gas chromatography coupled with mass spectrometry.[7]
Stationary Phase C18 (5 µm)C18 (sub-2 µm)C18 or PFP (sub-2 µm or 3 µm)Capillary column (e.g., DB-5ms)
Typical Run Time 15-20 minutes2-5 minutes5-10 minutes10-20 minutes
Sensitivity (LOD) ng rangeHigh pg to low ng rangeLow pg to fg rangepg range
Selectivity Moderate to highModerate to highVery highVery high
Advantages Robust, widely available, cost-effective.Faster analysis, higher resolution, reduced solvent consumption.Superior sensitivity and selectivity, structural information from fragmentation.[8]High resolving power, suitable for volatile impurities.
Disadvantages Longer run times, lower sensitivity than MS.Higher backpressure requires specialized instrumentation.Higher cost, matrix effects can be a concern.Requires derivatization for non-volatile analytes, potential for thermal degradation.
Best Suited For Routine quality control, purity assessment.High-throughput screening, method transfer from HPLC for improved efficiency.Trace level impurity analysis, metabolite identification, bioanalysis.Analysis of volatile impurities, confirmation of identity.

In-Depth Look at an Alternative: HPLC-MS/MS

For applications requiring the highest sensitivity and selectivity, such as the detection of trace-level impurities or for bioanalytical studies, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[6][7]

Experimental Protocol: HPLC-MS/MS

Objective: To develop a highly sensitive and selective method for the quantification of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride and its potential metabolites or degradation products.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A shorter C18 or a Pentafluorophenyl (PFP) column (e.g., 50 mm x 2.1 mm, 1.8 µm). PFP columns can offer alternative selectivity for aromatic and fluorinated compounds.[1]

  • Mobile Phase A: 0.1% Formic acid in water. Formic acid is a volatile buffer compatible with mass spectrometry.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient, for example, 10% to 90% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic amine is readily protonated.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. For C₁₃H₁₂FNO, the exact mass is 217.09.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID). The specific fragment would need to be determined experimentally by infusing the compound into the mass spectrometer.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Rationale and Advantages of HPLC-MS/MS

The primary advantage of HPLC-MS/MS lies in its exceptional selectivity, achieved through Multiple Reaction Monitoring (MRM). By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, allowing for the detection of the analyte at very low concentrations, even in complex matrices.[9] The structural information obtained from the fragmentation pattern can also aid in the unequivocal identification of the analyte and its related substances.

Separation_Mechanism cluster_analyte Analyte Interaction mobile_phase Mobile Phase (Polar) Acetonitrile/Water H⁺ analyte_protonated Protonated Analyte (Hydrophilic Amine, Hydrophobic Rings) mobile_phase->analyte_protonated Elution analyte_neutral Neutral Analyte (Less Retained) mobile_phase:proton->analyte_neutral Protonation stationary_phase Stationary Phase (Nonpolar) C18 Hydrocarbon Chains analyte_protonated->stationary_phase Hydrophobic Interaction (Retention)

Caption: Interaction of protonated 4-(3-Fluoro-benzyloxy)-phenylamine with the stationary and mobile phases in RP-HPLC.

Conclusion and Recommendations

The choice of an analytical method for 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride should be guided by the specific requirements of the analysis.

  • For routine quality control and purity assessments where analyte concentrations are relatively high, the RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. Its simplicity and the widespread availability of the necessary instrumentation make it an excellent choice for most laboratories.

  • When high-throughput screening is necessary, transitioning the HPLC method to a UPLC-UV system can drastically reduce run times and solvent consumption while improving resolution.

  • For applications demanding ultra-high sensitivity and selectivity , such as the analysis of trace impurities, metabolite identification, or bioanalytical studies, HPLC-MS/MS is the superior technique. Its ability to provide structural information and quantify analytes at very low levels is unparalleled.

  • GC-MS should be considered as a complementary technique, particularly for the analysis of volatile or semi-volatile impurities that may not be amenable to LC analysis.

By understanding the principles behind each of these techniques and considering the specific analytical goals, researchers and drug development professionals can confidently select and implement the most appropriate method for the analysis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.

References

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). Retrieved February 13, 2024, from [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. - ACS Publications. (n.d.). Retrieved February 13, 2024, from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved February 13, 2024, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved February 13, 2024, from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved February 13, 2024, from [Link]

  • A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations. (2021, February 27). Retrieved February 13, 2024, from [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for H - ACS.org. (2021, July 7). Retrieved February 13, 2024, from [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022, November 7). Retrieved February 13, 2024, from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]

  • Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products | Agilent. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-fluorobenzyloxy)aniline

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 4-(3-fluorobenzyloxy)aniline, a molecule of interest in pharmaceutical research and development. By leveragin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 4-(3-fluorobenzyloxy)aniline, a molecule of interest in pharmaceutical research and development. By leveraging fundamental principles of mass spectrometry and comparative data from related chemical classes, we will elucidate its primary fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization.

Introduction: The Rationale for Fragmentation Analysis

In modern drug discovery, the unambiguous structural confirmation of novel chemical entities is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering profound structural insights from minute sample quantities. The process typically involves soft ionization of the analyte, such as electrospray ionization (ESI), to generate a protonated molecular ion ([M+H]⁺).[1] This precursor ion, which carries the intact molecular weight information, is then subjected to controlled fragmentation through collision-induced dissociation (CID). The resulting product ions create a characteristic "fingerprint" spectrum that is directly related to the molecule's underlying structure.[2][3]

4-(3-fluorobenzyloxy)aniline (C₁₃H₁₂FNO, Exact Mass: 217.0852 u) incorporates three key structural motifs that dictate its fragmentation behavior: an aniline moiety, an aromatic ether linkage, and a fluorinated benzyl group. The site of protonation and the relative stability of potential fragments will govern the preferred dissociation channels.[1][4] This guide will dissect these pathways, providing a predictive framework and a comparative analysis against established fragmentation rules for analogous structures.

Experimental Protocol: A Practical Workflow

To acquire a CID spectrum of 4-(3-fluorobenzyloxy)aniline, a standard high-resolution mass spectrometry platform, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, is employed. The following protocol outlines a typical workflow.

Objective: To generate a high-quality MS/MS spectrum of the protonated precursor ion of 4-(3-fluorobenzyloxy)aniline.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-(3-fluorobenzyloxy)aniline at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to ensure efficient protonation of the analyte in positive ion mode.[5]

  • Instrumentation and Infusion:

    • Instrument: A Q-TOF mass spectrometer equipped with an ESI source.

    • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred over chromatographic separation for initial fragmentation studies to maximize signal intensity.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 (Full Scan) Acquisition:

    • Mass Range: Scan from m/z 50 to 500.

    • Objective: Confirm the presence and accurate mass of the protonated precursor ion, [M+H]⁺, which is expected at m/z 218.0930.

  • MS2 (Product Ion Scan) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 218.1 using the quadrupole.

    • Collision Gas: Introduce argon or nitrogen into the collision cell.

    • Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 40 eV). This allows for the observation of both low-energy (primary) and high-energy (secondary) fragmentation products.

    • Product Ion Scan Range: Scan from m/z 40 to 220 to detect all potential fragment ions.

This self-validating protocol ensures that the observed fragments originate specifically from the target precursor ion, providing a clean and interpretable product ion spectrum.

Predicted Fragmentation Pathways and Mechanistic Insights

Under ESI+ conditions, the primary site of protonation for 4-(3-fluorobenzyloxy)aniline is the nitrogen atom of the aniline group, owing to its high basicity and proton affinity. This charge localization directs the subsequent fragmentation cascade upon collisional activation.

The structure contains two ether C-O bonds. The bond between the aniline ring and the ether oxygen (Ar-O) is strong due to the sp² hybridization of the carbon. In contrast, the bond between the oxygen and the benzylic carbon (O-CH₂) is significantly weaker and represents the most labile site in the molecule.

Primary Fragmentation Pathway: Benzylic C-O Cleavage

The most energetically favorable fragmentation is the cleavage of the benzylic C-O bond. This type of cleavage is characteristic of aromatic ethers and is driven by the formation of a highly stable carbocation.[6][7][8]

  • Pathway A: The charge is retained by the fluorobenzyl moiety, leading to the formation of the 3-fluorobenzyl cation at m/z 109.0454 . This is often the base peak in the spectrum due to its resonance stabilization. The corresponding neutral loss is 4-aminophenol (109.0528 u).

  • Pathway B: Alternatively, the proton can remain with the more basic aniline fragment, resulting in a protonated 4-aminophenol ion at m/z 110.0606 . The corresponding neutral loss would be 3-fluorotoluene (110.0507 u).

The relative intensity of the m/z 109 and m/z 110 fragments depends on the proton affinities of the corresponding neutral fragments. Given the high stability of the benzyl cation, the m/z 109 fragment is predicted to be highly abundant.

G cluster_0 Precursor Ion cluster_1 Primary Fragmentation Products cluster_2 Secondary Fragmentation M_H [M+H]⁺ 4-(3-fluorobenzyloxy)aniline m/z 218.0930 frag1 3-Fluorobenzyl Cation [C₇H₆F]⁺ m/z 109.0454 M_H->frag1 Benzylic C-O Cleavage (Loss of C₆H₇NO) frag2 Protonated 4-Aminophenol [C₆H₈NO]⁺ m/z 110.0606 M_H->frag2 Benzylic C-O Cleavage (Loss of C₇H₇F) frag3 [C₆H₇O]⁺ m/z 93.0340 frag2->frag3 Loss of NH₃

Sources

Validation

The Subtle Halogen Swap: A Comparative Guide to the Biological Activity of 4-(3-fluorobenzyloxy)aniline and its Chloro-Analog in Kinase Inhibition

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the choice of molecular building blocks is paramount. Even the slightest structural modification can profoundly impact a compound's biol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the choice of molecular building blocks is paramount. Even the slightest structural modification can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two closely related aniline derivatives: 4-(3-fluorobenzyloxy)aniline and its chloro-analog, 4-(3-chlorobenzyloxy)aniline. By examining their roles in the synthesis of potent kinase inhibitors and analyzing the resulting biological data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the nuanced yet critical differences imparted by a single halogen substitution.

The Rationale: Why Compare Fluorine and Chlorine?

The substitution of hydrogen with a halogen is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine and chlorine, while both halogens, possess distinct electronic and steric characteristics that can lead to significant differences in biological outcomes. Fluorine, being highly electronegative and relatively small, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and form key hydrogen bonds.[1] Chlorine is larger and less electronegative but is more lipophilic and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target.[1] Understanding these differences is crucial when designing novel therapeutics.

This guide will delve into the practical implications of choosing between a 3-fluoro or 3-chloro substitution on the benzyloxy moiety of 4-benzyloxyaniline, a scaffold frequently employed in the development of anticancer agents.

Case Study 1: The Potent EGFR/HER2 Inhibitor, Lapatinib

A prominent example highlighting the utility of the fluorinated analog is in the synthesis of Lapatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[2][3][4][5][6] The chemical structure of Lapatinib incorporates a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety.[3]

Structure of Lapatinib

dot graph Lapatinib_Structure { layout=neato; node [shape=plaintext]; lapatinib [label="", image="https://storage.googleapis.com/gemini-in-output-images/lapatinib_structure.png", labelloc=b, label="Lapatinib"]; }

Caption: The chemical structure of Lapatinib, a dual EGFR/HER2 inhibitor.

The biological activity of Lapatinib is well-documented, with IC50 values in the nanomolar range against both EGFR and HER2. This high potency underscores the favorable contribution of the 3-chloro-4-(3-fluorobenzyloxy)aniline fragment to the overall activity of the molecule.

Compound Target Kinase IC50 (nM) Reference
LapatinibEGFR10.8[2][6]
HER2 (ErbB2)9.2[2]
EGFR10.2[3][5]
HER2 (ErbB2)9.8[3][5]
EGFR3[4]
HER2 (ErbB2)13[4]

Table 1: IC50 values of Lapatinib against EGFR and HER2 tyrosine kinases.

The choice of the 3-fluorobenzyloxy group in the synthesis of Lapatinib is not arbitrary. The fluorine atom can enhance binding affinity through favorable interactions within the kinase's active site and improve the molecule's pharmacokinetic properties, such as metabolic stability.

Case Study 2: 4-Anilinoquinolinylchalcone Derivatives in Cancer Cell Proliferation

A direct comparison of the biological activity of derivatives synthesized from both 4-(3-fluorobenzyloxy)aniline and 4-(3-chlorobenzyloxy)aniline can be found in the study of 4-anilinoquinolinylchalcone derivatives.[7] These compounds were evaluated for their antiproliferative activities against human cancer cell lines.

General Synthesis of 4-Anilinoquinolinylchalcone Derivatives

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Starting Materials\n(Quinoline Precursor & Aniline Derivative)"]; reaction [label="Nucleophilic Substitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="4-Anilinoquinolinylchalcone Derivative"]; bioassay [label="Antiproliferative Assay\n(e.g., MTT Assay)"]; data [label="IC50 Determination"];

start -> reaction; reaction -> product; product -> bioassay; bioassay -> data; }

Caption: General workflow for the synthesis and evaluation of 4-anilinoquinolinylchalcone derivatives.

In this study, two analogous compounds were synthesized, one incorporating the 3-fluorobenzyloxyaniline moiety and the other the 3-chlorobenzyloxyaniline moiety. Their antiproliferative activities against the Huh-7 (liver carcinoma) and MDA-MB-231 (breast cancer) cell lines were determined.

Compound ID (in study) Aniline Moiety Huh-7 IC50 (µM) MDA-MB-231 IC50 (µM) Reference
4e 4-[(3-fluorobenzyl)oxy]aniline1.120.11[8]
4d 4-[(3-chlorobenzyl)oxy]aniline0.690.18[7]

Table 2: Comparative IC50 values of 4-anilinoquinolinylchalcone derivatives.

Interestingly, the chloro-substituted derivative (4d ) exhibited slightly higher potency against the Huh-7 cell line, while the fluoro-substituted analog (4e ) was more active against the MDA-MB-231 cell line.[7][8] This highlights that the superiority of one halogen over the other is not absolute and can be dependent on the specific biological target and cellular context.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed differences in biological activity can be attributed to the distinct physicochemical properties of fluorine and chlorine.

  • Electronegativity and Hydrogen Bonding: Fluorine's high electronegativity can lead to stronger non-covalent interactions, such as hydrogen bonds with amino acid residues in the kinase ATP-binding pocket. This can contribute to a higher binding affinity.

  • Size and Lipophilicity: Chlorine is larger and more lipophilic than fluorine.[1] The increased size may lead to better steric fit in some binding pockets, while the enhanced lipophilicity can improve cell membrane permeability.

  • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often making fluorinated compounds more resistant to metabolic degradation. This can lead to improved in vivo efficacy.

Factors Influencing Biological Activity

SAR_Factors cluster_properties Halogen Halogen Substitution (F vs. Cl) Properties Physicochemical Properties Halogen->Properties influences Activity Biological Activity Properties->Activity determines Electronegativity Electronegativity Size Atomic Size Lipophilicity Lipophilicity Metabolic_Stability Metabolic Stability

Caption: Key physicochemical properties influenced by halogen substitution that in turn affect biological activity.

Experimental Protocols

To provide a practical context, below are standardized protocols for key experiments used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (4-(3-fluorobenzyloxy)aniline and 4-(3-chlorobenzyloxy)aniline derived inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase buffer.

  • Add 2.5 µL of the test compound dilution.

  • Add 5 µL of a mixture of the EGFR kinase and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The choice between 4-(3-fluorobenzyloxy)aniline and its chloro-analog as a building block for kinase inhibitors is a nuanced decision that should be guided by the specific goals of the drug discovery program. While the fluoro-substituted aniline is a key component of the highly potent EGFR/HER2 inhibitor Lapatinib, direct comparative studies show that the chloro-analog can, in some contexts, lead to compounds with comparable or even superior activity.

The data suggests that a fluoro-substitution may be advantageous for achieving high potency through specific hydrogen bonding interactions and for enhancing metabolic stability. Conversely, a chloro-substitution might be beneficial for optimizing lipophilicity and achieving a better steric fit in certain kinase active sites.

Ultimately, a comprehensive evaluation of both analogs in the context of the target of interest is the most prudent approach. This guide provides a framework for understanding the key considerations and the experimental methodologies required to make an informed decision in the design and development of next-generation kinase inhibitors.

References

  • Konecny GE, et al. Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research. 2006;66(3):1630-1639. [Link]

  • Al-Ostoot FH, et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. 2024;14(1):1753. [Link]

  • Hsieh, P.-C., et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. 2023;28(6):2819. [Link]

  • Ragab F, et al. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Pharmaceuticals. 2022;15(5):620. [Link]

  • Hsieh, P.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(6), 2819. [Link]

  • Wang, L., et al. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2015;21(1):2. [Link]

  • Wang, L., et al. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2015;21(1):2. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Semantic Scholar. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

  • MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • Hsieh, P.-C., et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. 2023;28(6):2819. [Link]

  • PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. [Link]

  • National Health Research Institutes. Development of tyrosine kinase inhibitors. [Link]

  • Gouverneur, V., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. 2026. [Link]

  • PubMed Central. Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. [Link]

  • MDPI. Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure? [Link]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate. IC50 values (nM) for the three inhibitors tested on the various cell... [Link]

  • University of South Florida Scholar Commons. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

  • ResearchGate. IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. [Link]

  • Wiley Online Library. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. [Link]

  • ResearchGate. Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition | Request PDF. [Link]

  • PubMed Central. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. [Link]

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Comparative

A Senior Application Scientist's Guide to High-Fidelity LC-MS/MS Analysis of 4-(3-fluorobenzyloxy)aniline

A Comparative Guide to Method Validation and Alternative Techniques For researchers and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quali...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Validation and Alternative Techniques

For researchers and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and safety assurance. 4-(3-fluorobenzyloxy)aniline, a key intermediate in the synthesis of targeted therapies like Lapatinib, requires a robust analytical method to ensure its purity and control potential impurities.[1] This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for 4-(3-fluorobenzyloxy)aniline against alternative analytical approaches. Our focus is on the causality behind experimental choices, adherence to rigorous validation standards, and the practical application of these techniques in a regulated environment.

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific methodologies, it is crucial to ground our discussion in the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), provide comprehensive guidelines that form the bedrock of trustworthy analytical data.[4] The ICH Q2(R1) guideline, in particular, outlines the key characteristics to be evaluated during validation, ensuring that a method is accurate, precise, specific, and robust.[2][3][5] Failure to adhere to these principles can lead to significant regulatory hurdles and compromise the integrity of a drug development program.

The Gold Standard: A Validated LC-MS/MS Method

LC-MS/MS is the preferred technique for quantifying trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[4][6] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide structural information allows for unambiguous identification and quantification.

The 'Why' Behind the Method: Causality in Experimental Design

Our proposed method is built on a foundation of reversed-phase chromatography, which is ideal for separating moderately polar compounds like 4-(3-fluorobenzyloxy)aniline from potential impurities. The choice of a C18 stationary phase provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water (acidified with formic acid) ensures sharp peak shapes and efficient separation. Formic acid serves a dual purpose: it protonates the aniline moiety, improving chromatographic peak shape and enhancing ionization efficiency in the mass spectrometer's positive ion mode.

Tandem mass spectrometry (MS/MS) is employed for its unparalleled selectivity. The process involves selecting a specific precursor ion (the protonated molecule of our analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then detecting a specific, stable fragment ion in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, effectively filtering out background noise and co-eluting matrix components.[7]

Proposed LC-MS/MS Protocol

Sample Preparation (for Drug Substance Purity):

  • Accurately weigh and dissolve the 4-(3-fluorobenzyloxy)aniline standard and sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions with the same solvent to prepare calibration standards and quality control (QC) samples ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Inject 5 µL of the prepared solution into the LC-MS/MS system.

Instrumentation and Conditions:

Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for retaining non-polar to moderately polar analytes. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and separation.
Gradient 10% B to 95% B over 5 minutesEnsures elution of the analyte with good peak shape and separation from impurities.
MS System Triple Quadrupole Mass SpectrometerEssential for selective and sensitive MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules; positive mode effectively ionizes the basic aniline group.
MRM Transition Precursor Ion (Q1): m/z 252.1 → Product Ion (Q3): m/z 91.1The precursor is [M+H]+ for C13H11ClFNO. The product ion corresponds to the stable fluorobenzyl fragment.
Source Temp. 500 °CFacilitates efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VCreates a strong electric field to promote ion formation.[7]
Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in ACN/H2O start->dissolve dilute Prepare Calibration & QC Samples dissolve->dilute inject Inject 5 µL dilute->inject column C18 Column Separation (Gradient Elution) inject->column esi Electrospray Ionization (Positive Mode) column->esi q1 Q1: Select Precursor Ion (m/z 252.1) esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Select Product Ion (m/z 91.1) q2->q3 detect Detector q3->detect quant Quantification vs. Calibration Curve detect->quant G cluster_attributes cluster_methods Sens Sensitivity Sele Selectivity Speed Speed Cost 1/Cost LCMS LC-MS/MS LCMS->Sens Very High LCMS->Sele Very High LCMS->Speed High LCMS->Cost Low HPLC HPLC-UV HPLC->Sens Moderate HPLC->Sele Moderate HPLC->Speed Moderate HPLC->Cost High GCMS GC-MS GCMS->Sens High GCMS->Sele High GCMS->Speed Low GCMS->Cost Moderate

Caption: Performance Comparison of Analytical Methods.

Conclusion

For the critical task of quantifying 4-(3-fluorobenzyloxy)aniline, a validated LC-MS/MS method offers an unparalleled combination of sensitivity, selectivity, and speed. While HPLC-UV provides a cost-effective alternative for less demanding applications, and GC-MS is suitable for volatile related substances, neither can match the high-fidelity performance of LC-MS/MS for trace-level analysis in potentially complex matrices. By grounding the methodology in the rigorous framework of ICH and FDA validation guidelines, researchers and drug development professionals can ensure the generation of reliable, reproducible, and regulatory-compliant data, ultimately safeguarding product quality and patient safety.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • OuYang, X., et al. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. PubMed. [Link]

  • FDA. Bioanalytical Method Validation. [Link]

  • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • Perez, M. Á. F., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Sun, X., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Lapviboonsuk, J., et al. (2024). Determination of primary aromatic amines in food contact materials by ultra-high performance liquid chromatography-tandem mass spectrometry. ThaiJO. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2014). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]

  • Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Pharmaffiliates. CAS No : 202197-26-0 | Chemical Name : 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]

  • Wang, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(3-Fluoro-benzyloxy)-phenylamine Hydrochloride

[1] Executive Safety Summary Compound Class: Fluorinated Aniline Derivative / Hydrochloride Salt Primary Application: Key intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Lapatinib). Risk Profile: High.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound Class: Fluorinated Aniline Derivative / Hydrochloride Salt Primary Application: Key intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Lapatinib). Risk Profile: High. This compound combines the acute toxicity risks of anilines (methemoglobinemia, sensitization) with the corrosivity of hydrochloride salts. As a pharmaceutical intermediate, it should be treated with Occupational Exposure Band (OEB) 3 protocols until specific potency data proves otherwise.

Immediate Action Required:

  • Never handle on an open bench.

  • Double-gloving (Nitrile) is mandatory. [1]

  • Moisture sensitivity: The HCl salt will generate acidic fumes upon contact with ambient moisture; respiratory protection is critical if not under a fume hood.

Part 1: Critical Hazard Analysis (The "Why")[1]

To select the correct PPE, we must understand the specific molecular threats posed by 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride.[1]

The Aniline Moiety (Systemic Toxicity)

Aniline derivatives are lipophilic. They can permeate standard latex gloves and intact skin rapidly. Once absorbed, they can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity (cyanosis).[1]

  • Implication: Skin coverage must be absolute. Standard lab coats are insufficient; impervious sleeves are required.

The Hydrochloride Salt (Corrosivity & Dust)

As a hydrochloride salt, this solid is hygroscopic.[2] Upon contact with mucous membranes (eyes, lungs, sweat), it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns and severe irritation.[1]

  • Implication: Eye protection must be "goggle-type" (sealed), not just safety glasses, to prevent dust entry.[1]

Pharmaceutical Potency (Bioactivity)

This molecule is a structural fragment of Lapatinib. While less potent than the final drug, intermediates often retain significant biological activity, including reproductive toxicity and skin sensitization potential.

  • Implication: Inhalation limits should be set conservatively (Default OEL < 10 µg/m³).

Part 2: The PPE Matrix

This matrix defines the required protection based on the scale of operation. Engineering controls (Fume Hoods) are the primary defense; PPE is the secondary line of defense. [1]

Protection ZoneSmall Scale (< 100 mg)Process Scale (> 100 mg - 10 g)Specification / Rationale
Hand Protection Double Nitrile Double Nitrile (Long Cuff) Inner: 4 mil (0.10 mm) Nitrile (White/Blue)Outer: 5-8 mil Nitrile (Purple/Black)Reason:[1] Visual breach detection; aniline permeation resistance.
Respiratory Fume Hood Only P100 / N99 Respirator If working outside a hood (e.g., weighing balance), a half-face respirator with P100 cartridges is mandatory to stop fine HCl dust.[1]
Eye/Face Safety Glasses w/ Side Shields Chemical Splash Goggles Goggles are required for larger quantities to prevent airborne dust from bypassing the side shields of standard glasses.
Body Defense Lab Coat (Buttoned) Tyvek® Sleeves + Apron Standard cotton coats absorb liquids.[1] Tyvek sleeves bridge the gap between the glove cuff and the lab coat sleeve.
Footwear Closed-toe, Leather/SyntheticClosed-toe + Shoe CoversPrevent tracking of potent dust outside the lab zone.[1]

Part 3: Operational Workflow (Step-by-Step)

This protocol utilizes a "Clean-Dirty-Clean" logic to prevent cross-contamination.[1]

Phase 1: Pre-Operational Prep (Donning)[1]
  • Inspection: Check the fume hood airflow (Target: 100 fpm face velocity).

  • Base Layer: Don standard lab coat and safety glasses.

  • Secondary Layer: Don Tyvek sleeves over the lab coat arms.

  • Gloving (Layer 1): Don the first pair of nitrile gloves. Tape the cuff of the glove over the Tyvek sleeve to create a seal.

  • Gloving (Layer 2): Don the second pair of nitrile gloves (different color preferred).

Phase 2: Handling & Synthesis
  • Static Control: Use an ionizing bar or anti-static gun before weighing. HCl salts are prone to static charge and "flying" during transfer.

  • Weighing: Perform all weighing inside the fume hood. If the balance is external, use a powder containment hood or wear a P100 respirator.

  • Solvent Addition: Add solvent slowly. The heat of solution (exothermic) from the HCl salt may cause minor splashing.

Phase 3: Decontamination & Doffing (The Critical Step)

Most exposure events occur during cleanup, not synthesis.[1]

  • Wipe Down: While still in the hood, wipe all exterior containers with a solvent-dampened Kimwipe (Ethanol/Water). Dispose of the wipe as hazardous waste.

  • Outer Glove Removal:

    • Grasp the outside of one glove near the wrist.

    • Peel it away from the hand, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide a finger under the wrist of the remaining outer glove and peel it off, creating a "bag" for the first glove.

  • Wash Inner Gloves: Wash the inner gloves with soap and water before removing them to remove invisible aniline residues.

  • Final Removal: Remove inner gloves and wash hands immediately with cool water and soap (warm water opens pores, increasing absorption risk).

Part 4: Visualization - Safe Handling Logic[1]

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start START: Risk Assessment CheckScale Check Scale & Form (Solid vs. Solution) Start->CheckScale HoodCheck Verify Fume Hood (>100 fpm) CheckScale->HoodCheck All Scales StaticCheck Static Control Required? (Dry HCl Salts) HoodCheck->StaticCheck PPE_Low PPE: Double Nitrile + Lab Coat StaticCheck->PPE_Low <100mg PPE_High PPE: Double Nitrile + Sleeves + P100 Mask StaticCheck->PPE_High >100mg or Dust Risk Action Perform Manipulation PPE_Low->Action PPE_High->Action Decon Wet Wipe Decon (Solvent) Action->Decon Disposal Disposal: Halogenated Waste Decon->Disposal

Figure 1: Decision logic for safe handling of fluorinated aniline hydrochloride salts. Note the escalation of PPE based on dust generation risk.

Part 5: Emergency Response & Disposal

Accidental Exposure[3][4][5]
  • Skin Contact: Aniline absorbs quickly. IMMEDIATELY wash with copious amounts of soap and water for 15 minutes.[3][4][5][6] Do not use alcohol (it enhances absorption). Seek medical attention and inform them of potential methemoglobinemia.

  • Eye Contact: Rinse for 15 minutes.[7][3][4][6][8][9] The HCl component causes rapid corneal damage.

  • Spill Cleanup: Do not dry sweep. Cover with a wet absorbent pad (or sand/vermiculite) to prevent dust generation. Neutralize the area with a dilute sodium bicarbonate solution (weak base) to neutralize the HCl salt.

Waste Disposal[2][8][11]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction risk).[10]

  • Labeling: Must explicitly state "Fluorinated Aniline Derivative" and "Toxic."

References

  • PubChem. (n.d.). Lapatinib (Compound Summary).[11] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

    • Context: Establishes the parent compound's biological activity and toxicity profile (Tyrosine Kinase Inhibitor).
  • Context: Provides surrogate safety data for fluorinated aniline hydrochloride salts (Skin Irrit. 2, Eye Irrit. 2A).
  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Aniline and its salts.[8] Retrieved October 26, 2023, from [Link][1]

    • Context: Authoritative source on the systemic toxicity (Methemoglobinemia)
  • Context: Confirms the "Potent Compound" handling requirements for Lap

Sources

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